DM1-SMe
Description
Properties
Molecular Formula |
C36H50ClN3O10S2 |
|---|---|
Molecular Weight |
784.4 g/mol |
IUPAC Name |
[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22?,26+,27-,28+,32?,35+,36+/m1/s1 |
InChI Key |
ZLUUPZXOPGORNG-GDDHUJLSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
The Unseen Architect of Cellular Demise: An In-depth Technical Guide to the Mechanism of Action of DM1-SMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1-SMe, a derivative of the potent microtubule inhibitor maytansine, stands as a pivotal cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs). Its efficacy lies in its targeted disruption of fundamental cellular machinery, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.
Core Mechanism of Action: Microtubule Disruption
This compound exerts its cytotoxic effects by potently inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2][3][] Microtubules are dynamic structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, this compound effectively halts the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5]
The primary mechanism involves the binding of this compound to the vinca alkaloid binding site on β-tubulin. This interaction prevents the assembly of tubulin dimers into microtubules. Furthermore, this compound has been shown to suppress microtubule dynamic instability, which is the process of alternating growth and shortening of microtubules, by binding to the microtubule ends. This suppression of dynamics is a key contributor to its potent anti-mitotic activity.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular cascade initiated by this compound, from its entry into the cell (typically as part of an ADC) to the induction of apoptosis.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize key binding affinities and cytotoxic concentrations.
Table 1: Tubulin and Microtubule Binding Affinity of S-methyl-DM1
| Parameter | Value | Reference |
| Kd for Tubulin Binding | 0.93 ± 0.2 µM | |
| Kd for High-Affinity Microtubule Binding | 0.1 ± 0.05 µM | |
| Number of High-Affinity Binding Sites per Microtubule | ~37 | |
| Kd for Low-Affinity Microtubule Binding | 2.2 ± 0.2 µM |
Table 2: In Vitro Cytotoxicity and Mitotic Arrest
| Parameter | Cell Line | Value | Reference |
| IC50 for Cell Proliferation | MCF7 | 330 pM | |
| IC50 for Mitotic Arrest | MCF7 | 340 pM | |
| IC50 for Microtubule Assembly Inhibition | - | 4 µM | |
| IC50 Range in Human Tumor Cell Lines | Various | 0.003 - 0.01 nM | |
| IC50 in Malignant B16F10 melanoma cells | B16F10 | 0.092 µg/mL |
Experimental Protocols
The characterization of the mechanism of action of this compound relies on a suite of well-established in vitro and cell-based assays.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.
Methodology:
-
Reagents and Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)
-
This compound stock solution
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 40 µM) in polymerization buffer supplemented with GTP (e.g., 1 mM).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Transfer the reaction mixtures to a 96-well plate.
-
Incubate the plate at 37°C in a spectrophotometer.
-
Monitor the change in absorbance at 350 nm over time (e.g., every 30 seconds for 90 minutes). An increase in absorbance indicates microtubule polymerization.
-
The half-maximal inhibitory concentration (IC50) can be determined by plotting the rate of polymerization against the concentration of this compound.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% cold ethanol)
-
Staining buffer (e.g., PBS with RNase A and Propidium Iodide)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the staining buffer containing RNase A (to degrade RNA) and Propidium Iodide (a fluorescent DNA intercalating agent).
-
Incubate in the dark to allow for staining.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of Propidium Iodide is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
-
Experimental Workflow for Characterizing this compound Mechanism of Action
The following diagram outlines a typical experimental workflow for a comprehensive evaluation of the mechanism of action of this compound, from initial cytotoxicity screening to in-depth mechanistic studies.
References
DM1-SMe as a Cytotoxic Payload for Antibody-Drug Conjugates: A Technical Guide
This in-depth technical guide provides a comprehensive overview of DM1-SMe, a potent maytansinoid derivative, and its application as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, chemical properties, and conjugation strategies for this compound, supported by quantitative data, experimental protocols, and visualizations.
Introduction to this compound and its Role in ADCs
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[][2][3] This "magic bullet" approach is achieved by linking a monoclonal antibody (mAb), which targets a tumor-specific antigen, to a cytotoxic payload via a chemical linker.[3][4]
Maytansinoids, including DM1 and its derivatives, are highly potent microtubule-targeting agents that have proven to be effective payloads for ADCs. Originally isolated from the plant Maytenus ovatus, the parent compound maytansine exhibited significant antitumor activity but also unacceptable systemic toxicity in clinical trials. The development of maytansinoid derivatives like DM1, which can be chemically linked to antibodies, has enabled the harnessing of their potent cytotoxicity in a targeted manner, thereby widening their therapeutic window.
This compound is a derivative of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine) where the reactive sulfhydryl group is capped with a methyldithio (-SMe) group. This modification renders the molecule stable and ready for conjugation to an antibody, making it a key intermediate in the manufacturing of maytansinoid-based ADCs.
Physicochemical Properties and Structure
This compound is a complex macrocyclic lactam. The methyldithio group serves as a protecting group for the thiol, which is the reactive handle for conjugation. This group is readily displaced during the conjugation process to form a stable bond with the linker attached to the antibody.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine |
| Synonyms | This compound, DM1-SSMe |
| Molecular Formula | C36H50ClN3O10S2 |
| Molecular Weight | 784.38 g/mol |
| CAS Number | 138148-68-2 |
| Appearance | Waxy white solid |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored dry and protected from light. |
Mechanism of Action: Microtubule Disruption
The cytotoxic activity of this compound, once released from the ADC, is attributed to its function as a potent anti-mitotic agent. It acts by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division.
The mechanism proceeds as follows:
-
Tubulin Binding: The active DM1 metabolite binds to tubulin at the vinca alkaloid binding site.
-
Inhibition of Polymerization: This binding event disrupts the dynamics of microtubule assembly and disassembly. It potently suppresses microtubule polymerization, preventing the formation of the mitotic spindle.
-
Mitotic Arrest: Cells are arrested in the G2/M phase of the cell cycle, unable to proceed through mitosis.
-
Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Maytansinoids like DM1 are significantly more potent than other tubulin-acting agents such as vinca alkaloids, with IC50 values often in the sub-nanomolar range.
Caption: Mechanism of action of the DM1 payload after release from an ADC.
Application in Antibody-Drug Conjugates
The effectiveness of DM1 as a payload is critically dependent on its successful conjugation to a tumor-targeting antibody. This process involves a stable linker that keeps the potent drug attached to the antibody in systemic circulation, preventing premature release and off-target toxicity.
Linker Chemistry
This compound is typically conjugated to antibodies through a stable thioether linker. A common strategy involves the use of heterobifunctional linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
The process generally involves two steps:
-
Antibody Modification: The lysine residues on the antibody are reacted with the NHS-ester end of the SMCC linker.
-
Payload Conjugation: The maleimide group of the antibody-linker intermediate then reacts with the thiol group of a reduced maytansinoid (like DM1, generated from this compound), forming a stable thioether bond.
The resulting ADC, such as Trastuzumab emtansine (T-DM1), contains a non-cleavable linker. Upon internalization into the target cancer cell, the entire ADC is trafficked to the lysosome. Proteolytic degradation of the antibody releases the DM1 payload attached to the linker and the lysine residue (lysine-SMCC-DM1), which is the active cytotoxic metabolite.
Caption: The journey of a DM1-based ADC from circulation to cell killing.
Quantitative Data Summary
The potency and efficacy of DM1 and ADCs utilizing it have been characterized in numerous preclinical studies.
Table 2: Representative In Vitro Cytotoxicity of DM1-based ADCs
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nmol/L) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | CD30 | Anti-CD30-MCC-DM1 | 0.06 |
| HH | Cutaneous T-Cell Lymphoma | CD30 | Anti-CD30-MCC-DM1 | <0.13 |
| L428 | Hodgkin's Disease | CD30 | Anti-CD30-MCC-DM1 | <0.13 |
| COLO 205 | Colorectal Carcinoma | EpCAM | Anti-EpCAM-SMCC-DM1 | ~1.0 |
| HCT-15 | Colorectal Carcinoma | EpCAM | Anti-EpCAM-SMCC-DM1 | ~10.0 |
Table 3: Preclinical In Vivo Efficacy of a DM1-based ADC
| ADC | Tumor Model | Dosing | Outcome |
| Anti-EpCAM-PEG4Mal-DM1 | HCT-15 Xenograft | 680 µg/kg DM1, single i.v. dose | Complete tumor regressions in all treated mice |
| Anti-CanAg-PEG4Mal-DM1 | COLO 205MDR Xenograft | 300 & 600 µg/kg DM1 | Superior efficacy compared to SMCC-linked conjugate |
| IMGN901 (Anti-CD56-DM1) | PPTP Solid Tumor Xenograft | 15 mg/kg, i.v., 3x/week for 6 weeks | Inhibition of tumor growth |
Table 4: Pharmacokinetic Parameters of a DM1-based ADC (T-DM1)
| Species | Parameter | Value |
| Rat | Terminal Half-life (t1/2) | ~3-5 days |
| Rat | Clearance (CL) | ~13-15 mL/day/kg |
| Human | Half-life (t1/2) at 3.6 mg/kg dose | ~3.5 days |
Table 5: Common Toxicities Associated with DM1-based ADCs in Clinical Studies
| Toxicity Class | Specific Adverse Events (Grade 3/4) |
| Hematologic | Thrombocytopenia |
| Hepatic | Hepatotoxicity (elevated transaminases) |
| Neurologic | Peripheral neuropathy |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of DM1-based ADCs.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb) via SMCC Linker
Caption: A typical workflow for conjugating DM1 to an antibody using an SMCC linker.
Methodology:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Linker Addition: Add a molar excess of the SMCC linker (dissolved in a co-solvent like DMSO) to the antibody solution. The ratio will determine the average drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature to allow the NHS-ester of SMCC to react with lysine residues on the antibody.
-
Purification: Remove excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the next step.
-
Payload Reduction: In a separate reaction, reduce this compound to DM1-SH using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Conjugation: Add the freshly prepared DM1-SH to the purified mAb-SMCC intermediate.
-
Final Incubation: Allow the conjugation reaction to proceed for several hours (e.g., 16 hours) at room temperature to allow the thiol group of DM1 to react with the maleimide group on the linker.
-
Final Purification: Purify the final ADC product to remove unreacted payload and other impurities, typically using size-exclusion or hydrophobic interaction chromatography.
-
Characterization: Characterize the final ADC for DAR, monomer percentage (aggregation), and endotoxin levels.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the DM1-based ADC, unconjugated antibody, and free DM1 payload in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the ADC/control dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 4-6 days) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as WST-8 or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: Plot cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 3: In Vivo Xenograft Tumor Model for Efficacy Assessment
Objective: To evaluate the antitumor activity of the DM1-based ADC in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Treatment Administration: Administer the treatments, typically via a single or multiple intravenous (i.v.) injections.
-
Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time to assess treatment efficacy. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between groups.
Conclusion
This compound is a highly potent and clinically validated cytotoxic payload for the development of antibody-drug conjugates. Its well-understood mechanism of action—inhibition of microtubule assembly—results in potent cell-killing activity against dividing cancer cells. The ability to conjugate DM1 to monoclonal antibodies via stable linkers allows for targeted delivery, which is essential for mitigating the systemic toxicity associated with the free drug. The success of ADCs like Trastuzumab emtansine (Kadcyla®) underscores the power of maytansinoid payloads in modern oncology. Future advancements in linker technology, such as the use of hydrophilic linkers to overcome multidrug resistance, continue to refine and improve the therapeutic potential of DM1-based ADCs.
References
Maytansinoid DM1-SMe: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the maytansinoid DM1-SMe, a potent microtubule inhibitor utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document covers its core mechanism of action, biochemical properties, and application in targeted cancer therapy, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Concepts and Mechanism of Action
Maytansinoid this compound is a synthetic derivative of maytansine, a natural ansa macrolide.[1] It functions as a highly potent inhibitor of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis.[2][] The "SMe" designation indicates a mixed disulfide with thiomethane, which serves to cap the sulfhydryl group of the DM1 molecule.[2][] This modification is crucial for its use in ADCs, allowing for conjugation to the antibody via a linker.
The primary mechanism of action of this compound involves its binding to tubulin, the protein subunit of microtubules. Specifically, it binds at the tips of microtubules, suppressing their dynamic instability. This suppression includes the inhibition of both the growth and shortening phases of microtubules, which are essential for the proper formation and function of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.
Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound's interaction with microtubules, leading to apoptosis.
References
DM1-SMe parent compound maytansine
An In-depth Technical Guide to Maytansine: The Parent Compound of DM1-SMe
Introduction
Maytansine is a potent, naturally occurring anti-mitotic agent first isolated in 1972 from the Ethiopian shrub Maytenus ovatus.[1][2] It belongs to the ansamycin class of antibiotics and is characterized by a 19-membered macrocyclic lactam structure.[3][4][5] While it demonstrated extraordinary cytotoxicity against tumor cells at subnanomolar concentrations, its clinical development as a standalone anticancer agent was halted during Phase II trials due to severe dose-limiting systemic toxicity and a lack of tumor specificity.
This initial setback, however, paved the way for its rebirth in targeted cancer therapy. The remarkable potency of maytansine was harnessed through the development of antibody-drug conjugates (ADCs). In this approach, maytansine derivatives, known as maytansinoids, are chemically linked to monoclonal antibodies that specifically target antigens on cancer cells. This strategy concentrates the cytotoxic payload at the tumor site, significantly enhancing the therapeutic window and minimizing off-target effects. The most prominent of these derivatives is DM1 (mertansine), the payload in the FDA-approved ADC, Trastuzumab Emtansine (Kadcyla®), used for HER2-positive breast cancer. This compound is a stable, unconjugated thioether derivative of DM1 often utilized in research to study the mechanism of action due to its stability in aqueous solutions.
This guide provides a comprehensive technical overview of maytansine, covering its mechanism of action, biosynthesis, and the properties of its key derivative, DM1. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Maytansine is an organic heterotetracyclic compound with a complex 19-membered ansa macrolide structure. The core structure features a chlorinated benzene ring. Modifications to the C3 ester side chain have been crucial for developing antibody-conjugatable derivatives like DM1.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₄₆ClN₃O₁₀ | |
| Molecular Weight | 692.2 g/mol | |
| CAS Number | 35846-53-8 | |
| Class | Ansa Macrolide, Maytansinoid | |
| Origin | Maytenus ovatus, Actinosynnema pretiosum |
Mechanism of Action
Maytansine and its derivatives exert their potent cytotoxic effects primarily by disrupting microtubule function, which is critical for cell division, signaling, and structure.
3.1 Inhibition of Microtubule Dynamics
The primary mechanism of action is the inhibition of tubulin polymerization. Maytansine binds to tubulin at or near the vinca-binding site (also identified as the rhizoxin binding site), a location distinct from that of other agents like taxanes. This interaction has several key consequences:
-
Inhibition of Assembly : It prevents the polymerization of tubulin dimers into microtubules.
-
Induction of Disassembly : It actively promotes the disassembly of existing microtubules.
-
Suppression of Dynamic Instability : At very low, sub-nanomolar concentrations, maytansinoids strongly suppress the dynamic instability of microtubules. This involves inhibiting both the growth and shortening rates of the microtubule ends. The S-methyl-DM1 derivative, in particular, acts as a "microtubule end poisoner" by binding with high affinity to the microtubule tips.
This disruption of microtubule function leads to a cascade of cellular events, culminating in cell death.
3.2 Cell Cycle Arrest and Apoptosis
By interfering with the formation of the mitotic spindle, maytansine causes cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the spindle assembly checkpoint, which can ultimately trigger apoptosis (programmed cell death), effectively eliminating the cancer cells. Maytansinoids are over 100 times more cytotoxic than vinca alkaloids, highlighting their exceptional potency.
Caption: Mechanism of action for maytansinoids.
Biosynthesis
While first found in plants, maytansinoids are now understood to be synthesized by microorganisms, such as the actinomycete Actinosynnema pretiosum. The biosynthetic pathway is complex and involves genes located in dispersed clusters within the microbial genome.
The biosynthesis begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the aminoshikimate pathway. Four Type I polyketide synthase (PKS) genes, designated asmA-D, then assemble the polyketide backbone of the molecule. Following the initial assembly, the structure undergoes a series of post-PKS modifications, including methylations, epoxidation, aromatic chlorination, and the addition of acyl and carbamoyl groups to yield the final maytansinoid product.
Caption: Simplified maytansinoid biosynthesis pathway.
Quantitative Data
The potency of maytansine and its derivatives has been quantified in numerous studies.
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound | Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| Maytansine | KB (Human nasopharynx carcinoma) | 8 pM | |
| Maytansine | P-388 (Murine lymphocytic leukemia) | 0.6 pM | |
| Maytansine | L1210 (Murine leukemia) | 2 pM |
| this compound | Various Cancer Cells | Nanomolar Levels | |
Table 2: Microtubule Binding Affinity
| Compound | Target | K_D (Dissociation Constant) | Reference |
|---|---|---|---|
| S-methyl DM1 | Microtubule Ends (High-Affinity Sites) | 0.1 ± 0.05 µmol/L |
| S-methyl DM1 | Free Tubulin (Low-Affinity Sites) | 2.2 ± 0.2 µmol/L | |
Role in Antibody-Drug Conjugates (ADCs)
The limitations of systemic maytansine therapy led to the development of maytansinoid-based ADCs. In this design, the maytansinoid (the "payload") is attached to a monoclonal antibody via a chemical linker. DM1 is a key maytansinoid designed for this purpose, featuring a thiol group that allows for stable conjugation to the linker.
The ADC workflow enhances tumor-specific drug delivery:
-
Binding : The ADC circulates in the bloodstream and its antibody component selectively binds to a target antigen on the surface of a cancer cell.
-
Internalization : The cell internalizes the ADC-antigen complex through endocytosis.
-
Payload Release : Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved and the active DM1 payload is released.
-
Cytotoxic Action : Free DM1 then binds to microtubules, inducing mitotic arrest and apoptosis as previously described.
Caption: General workflow for a DM1-based ADC.
Key Experimental Protocols
7.1 Protocol for the Synthesis of Mertansine (DM1)
This protocol outlines the conversion of a methyldithio-containing maytansinoid to the thiol-containing DM1.
-
Dissolution : Dissolve N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL).
-
Reduction : Stir the solution at room temperature under an argon atmosphere. Add a solution of dithiothreitol (DTT) (6.2 mmol) in 0.05 M potassium phosphate buffer (140 mL, pH 7.5) containing 2 mM EDTA.
-
Monitoring : Monitor the reaction progress by HPLC until completion (approximately 3 hours).
-
Quenching & Extraction : Add 0.2 M potassium phosphate buffer (250 mL, pH 6.0) with 2 mM EDTA. Extract the mixture with ethyl acetate (3 x 600 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (100 mL), and dry over sodium sulfate.
-
Purification : Evaporate the solvent to yield the crude thiol-containing maytansinoid (DM1). Purify the crude residue by preparative HPLC using a cyano column.
7.2 Protocol for Determination of Mertansine in Rat Plasma via LC-MS/MS
This method describes the quantification of mertansine from a plasma matrix.
-
Sample Preparation : Take a 50 µL rat plasma sample.
-
Reduction : Add 25 µL of 20 mM tris-(2-carboxyethyl)-phosphine (TCEP) to reduce any disulfide bonds.
-
Alkylation : Add 50 µL of 50 mM N-ethylmaleimide (NEM) and vortex for 3 minutes. This step alkylates the free thiol group in mertansine to create a stable derivative for analysis.
-
Analysis : Analyze the resulting mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the mertansine-NEM adduct.
7.3 Protocol for Cellular Uptake and Metabolism of Antibody-DM1 Conjugates
This protocol is used to track the fate of an ADC after it enters a target cell.
-
Cell Culture : Culture target cells (e.g., MCF7 breast cancer cells) to an appropriate density.
-
Incubation : Expose the cells to a solution containing a radiolabeled ADC (e.g., 10 nmol/L of B38.1-SPP-[³H]-DM1) for various time points (e.g., 5, 9, or 24 hours).
-
Cell Lysis : After incubation, wash the cells to remove any unbound ADC and lyse the cells to release intracellular contents.
-
Metabolite Analysis : Analyze the cell lysate using techniques such as HPLC or LC-MS to separate and identify the radiolabeled components. This allows for the identification of intracellular metabolites, such as lysine-linker-DM1 or free DM1, confirming the processing of the ADC within the cell.
References
- 1. adcreview.com [adcreview.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 5. Maytansine | C34H46ClN3O10 | CID 5281828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DM1-SMe Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This approach enhances the therapeutic window of potent cytotoxins by minimizing systemic exposure and maximizing efficacy at the tumor site. Maytansinoids, such as DM1, are highly potent microtubule-disrupting agents that induce cell cycle arrest and apoptosis.[1][2] DM1-SMe is a derivative of DM1 that contains a methyl-disulfide group, which can be reduced to a free thiol for subsequent conjugation to an antibody, typically through a maleimide-containing linker. This document provides detailed protocols for the conjugation of this compound to antibodies, focusing on the widely used lysine-based conjugation via an SMCC linker, and outlines methods for the purification and characterization of the resulting ADC.
The conjugation process is a critical step in the development of ADCs, as it directly impacts the stability, efficacy, and safety of the final product. The drug-to-antibody ratio (DAR) is a key quality attribute that must be carefully controlled, as it influences both the potency and the pharmacokinetic properties of the ADC.[][4] Generally, a higher DAR may increase potency but can also lead to faster clearance and potential toxicity.[5]
Mechanism of Action
The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis. Once inside the cell, the complex is trafficked to the lysosome. In the case of ADCs with non-cleavable linkers like SMCC, the antibody is degraded by lysosomal proteases, releasing the active cytotoxic payload (e.g., Lys-MCC-DM1). The released DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.
Experimental Protocols
This section details the materials and methods for the conjugation of this compound to an antibody via its lysine residues using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a common method for producing stable, non-cleavable ADCs.
Materials
-
Antibody: Purified monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound: (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, S-methyl ether)
-
SMCC linker: (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvents: Anhydrous Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Buffers:
-
Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.
-
Purification Buffer (SEC): Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Purification Columns:
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25) for desalting.
-
Hydrophobic Interaction Chromatography (HIC) column for DAR species separation.
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
HPLC system with SEC and HIC columns
-
Mass Spectrometer (optional, for detailed characterization)
-
Protocol 1: Lysine-Based SMCC-DM1 Conjugation
This protocol is a two-step process: first, the antibody's lysine residues are modified with the SMCC linker, and second, the thiol-containing DM1 is conjugated to the maleimide group of the linker.
Step 1: Antibody-SMCC Linker Modification
-
Antibody Preparation: Prepare the antibody in conjugation buffer at a concentration of approximately 5 mg/mL.
-
SMCC-Linker Preparation: Dissolve SMCC in DMA or DMSO to a final concentration of 10 mM.
-
Modification Reaction: Add a 5-10 fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted SMCC linker by SEC (e.g., G25 desalting column) equilibrated with conjugation buffer.
Step 2: DM1 Conjugation to Maleimide-Activated Antibody
-
DM1 Preparation: Dissolve this compound in DMA or DMSO to a concentration of 10 mM.
-
Reduction of this compound: To generate the reactive thiol group on DM1, treat the this compound solution with a 1.5-fold molar excess of DTT for 30 minutes at room temperature.
-
Conjugation Reaction: Add a 1.5 to 1.7-fold molar excess of the reduced DM1 solution to the maleimide-activated antibody from Step 1.
-
Incubation: Incubate the reaction for 3-18 hours at room temperature in the dark with gentle stirring. The reaction progress can be monitored to achieve the desired DAR.
-
Quenching: Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Final Purification: Purify the resulting ADC by SEC to remove unreacted DM1 and other small molecules. The final ADC should be buffer-exchanged into a suitable storage buffer (e.g., PBS).
| Parameter | Condition |
| Antibody Concentration | 5-10 mg/mL |
| SMCC:Antibody Molar Ratio | 5:1 to 10:1 |
| Modification Reaction Time | 1-2 hours |
| Modification Temperature | Room Temperature |
| Reduced DM1:Antibody Molar Ratio | 1.5:1 to 5:1 |
| Conjugation Reaction Time | 3-18 hours |
| Conjugation pH | 7.5-8.0 |
| Conjugation Temperature | Room Temperature |
Table 1: Summary of typical reaction conditions for lysine-based SMCC-DM1 conjugation.
Purification and Characterization
Proper purification and characterization are essential to ensure the quality, safety, and efficacy of the ADC.
Purification
-
Size-Exclusion Chromatography (SEC): SEC is commonly used to remove unconjugated small molecules such as excess linker and payload. A G25 desalting column is typically sufficient for this purpose.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The addition of each hydrophobic DM1 molecule increases the overall hydrophobicity of the antibody, allowing for separation based on the number of conjugated drugs.
| Parameter | Condition |
| Column | Phenyl-based HIC resin |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 with 25% Isopropanol (v/v) |
| Gradient | Linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) |
| Flow Rate | 0.5-1.0 mL/min |
Table 2: Typical HIC parameters for ADC purification and analysis.
Characterization
Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV-Vis Spectroscopy: This is a straightforward method that relies on the different absorbance maxima of the antibody (280 nm) and DM1 (around 252 nm). The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law and a set of simultaneous equations:
A280 = εAb,280 * CAb + εDrug,280 * CDrug A252 = εAb,252 * CAb + εDrug,252 * CDrug
The DAR is then calculated as the molar ratio of the drug to the antibody (CDrug / CAb).
| Analyte | ε at 280 nm (M-1cm-1) | ε at 252 nm (M-1cm-1) |
| Antibody (e.g., Trastuzumab) | ~210,000 | ~80,000 |
| SMCC-DM1 | ~5,300 | ~26,000 |
Table 3: Molar extinction coefficients for antibody and SMCC-DM1 used in DAR calculation by UV-Vis spectroscopy. Note: These values should be determined empirically for the specific antibody and drug-linker conjugate.
-
Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the weighted average of the peak areas of the different DAR species.
-
Mass Spectrometry (MS): Intact mass analysis by MS can provide a detailed distribution of the different DAR species and a precise average DAR.
Visualization of Workflows and Pathways
Caption: Workflow for lysine-based SMCC-DM1 antibody conjugation.
Caption: Mechanism of action for a DM1-based ADC.
Conclusion
The conjugation of this compound to antibodies is a well-established method for the production of potent and specific ADCs. Careful control of the reaction conditions, particularly the molar ratios of the reactants and the reaction times, is crucial for achieving a desirable and consistent drug-to-antibody ratio. Robust purification and characterization methods are essential for ensuring the quality and safety of the final ADC product. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists working in the field of ADC development.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 4. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Thioether Linker Chemistry for DM1-SMe Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3] The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[4]
This document focuses on the application of non-cleavable thioether linkers for conjugating the maytansinoid payload, DM1. Maytansinoids are potent microtubule inhibitors that induce mitotic arrest and apoptosis in cancer cells.[5] The specific payload discussed here, DM1-SMe, is a derivative of maytansine modified with a thiol group, enabling its conjugation to a linker.
Thioether linkages, commonly formed using linkers like SMCC (succinimidyl-4-(maleimidylmethyl)cyclohexane-1-carboxylate), are designed for high stability in systemic circulation. This stability prevents the premature release of the cytotoxic drug, thereby minimizing off-target toxicity. The release of the active payload occurs after the ADC is internalized by the target cancer cell and undergoes lysosomal degradation, breaking down the antibody and releasing the drug-linker-amino acid catabolite. The well-known ADC, Ado-trastuzumab emtansine (T-DM1 or Kadcyla®), utilizes this stable thioether linker chemistry to connect DM1 to the anti-HER2 antibody, trastuzumab.
Visualization of Key Processes
Mechanism of Action
The following diagram illustrates the mechanism of action for a thioether-linked this compound ADC, from systemic circulation to intracellular payload release and induction of apoptosis.
Caption: Mechanism of Action for a Thioether-linked this compound ADC.
Experimental Workflows
The diagrams below outline the general workflows for the synthesis, purification, and characterization of this compound ADCs.
References
Developing Stable DM1-SMe Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of stable antibody-drug conjugates (ADCs) utilizing the potent microtubule inhibitor DM1-SMe. These guidelines are intended to assist researchers in the synthesis, characterization, and evaluation of this compound ADCs to accelerate the development of novel cancer therapeutics.
Introduction to this compound Antibody-Drug Conjugates
Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. DM1, a maytansinoid derivative, is a microtubule-targeting agent that induces mitotic arrest and apoptosis in rapidly dividing cells. The S-methylated form, this compound, is a stable derivative used in the construction of ADCs. When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, this compound is internalized into cancer cells where the cytotoxic payload is released, leading to cell death. The stability of the linker connecting the antibody and the drug is a critical attribute, ensuring that the payload remains attached in circulation and is only released upon reaching the target cell.
Data Presentation: Comparative In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity of various this compound ADCs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of Anti-CD30-MCC-DM1 [1]
| Cell Line | CD30 Expression | IC50 (nmol/L) of Anti-CD30-MCC-DM1 | IC50 (nmol/L) of Free DM1 |
| Karpas 299 | Positive | 0.06 | 7.06 - 39.53 |
| Other CD30+ lines | Positive | 0.05 - 0.13 | 7.06 - 39.53 |
| CD30- lines | Negative | > 100 | 7.06 - 39.53 |
Table 2: In Vitro Cytotoxicity of T-DM1 (Trastuzumab-DM1) [2]
| Cell Line | Target Antigen | IC50 (pmol/L) |
| NCI-N87 | HER2 | 82 ± 10 |
| HCC1954 | HER2 | 33 ± 20 |
Experimental Protocols
Synthesis and Purification of this compound ADC
This protocol describes the conjugation of DM1 to an antibody via surface lysine residues using a non-cleavable SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) linker
-
DM1
-
Conjugation buffer: 50 mM potassium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4
-
Purification/Desalting columns (e.g., G-25)
-
Reaction buffer: PBS based saline, pH 8.5
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody into the conjugation buffer to a final concentration of 2 mg/mL.[3]
-
-
Antibody Modification with SMCC linker:
-
Purification of Modified Antibody:
-
Purify the MCC-modified antibody using a desalting column (e.g., G-25) equilibrated with a buffer containing 25 mM sodium citrate, 150 mM NaCl, and 2 mM EDTA, pH 6.0.
-
-
Conjugation with DM1:
-
Dissolve DM1 in DMSO.
-
Add the DM1 solution to the purified MCC-modified antibody.
-
Incubate at room temperature for 2 hours.
-
-
Quenching and Final Purification:
-
Stop the reaction by adding a quenching reagent like N-acetylcysteine.
-
Purify the final ADC product by performing a buffer exchange with a desalting column pre-equilibrated with the reaction buffer.
-
Characterization of this compound ADC
3.2.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.
Materials:
-
HIC column (e.g., Tosoh Bio Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different DAR species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR based on the peak areas of the different species.
3.2.2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to quantify the percentage of aggregates in the ADC preparation.
Materials:
-
SEC column
-
HPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates. Calculate the percentage of aggregation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.
-
Add 50 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 48-144 hours at 37°C. The incubation time may vary depending on the cell line and the ADC.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time using LC-MS.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma
-
LC-MS system
-
Immunoaffinity capture reagents (e.g., anti-human Fc antibody-coated beads)
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Immunoaffinity Capture:
-
At each time point, isolate the ADC from the plasma using immunoaffinity capture.
-
-
LC-MS Analysis:
-
Analyze the captured ADC using LC-MS to determine the average DAR.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to assess the stability of the ADC in plasma. A decrease in DAR over time indicates payload deconjugation.
-
Visualizations
Experimental Workflow for this compound ADC Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound ADCs.
Mechanism of Action of this compound ADC
Caption: Cellular mechanism of action of a this compound antibody-drug conjugate.
Signaling Pathway Inhibition by a HER2-Targeted this compound ADC (e.g., T-DM1)
References
Application Notes and Protocols for In Vitro Cell-Based Assays Using DM1-SMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1-SMe is a potent maytansinoid derivative that functions as a microtubule inhibitor. As an unconjugated form of the maytansinoid payload used in antibody-drug conjugates (ADCs), this compound is a valuable tool for in vitro studies aimed at understanding the cellular effects of this class of cytotoxic agents. Its primary mechanism of action involves the inhibition of microtubule assembly, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its anti-proliferative and pro-apoptotic activities.
Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds
The cytotoxic activity of this compound and its related compound, DM1 (Mertansine), has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. These values highlight the potent anti-proliferative effects of these maytansinoids. This compound has been reported to be approximately 3-10 fold more potent than its parent compound, maytansine.[2]
| Cell Line | Cancer Type | Compound | IC50 Value | Reference |
| Various Human Tumor Cell Lines | Various | This compound | 0.003 - 0.01 nM | [2] |
| Various Cancer Cell Lines | Various | This compound | 0.002 - >3 nM | [3] |
| HCT-15 | Colorectal Carcinoma | DM1 (Mertansine) | 0.750 nM | [4] |
| A431 | Epidermoid Carcinoma | DM1 (Mertansine) | 0.04 nM | |
| MDA-MB-231 | Breast Cancer | DM1 (Mertansine) | 0.12 µM | |
| B16F10 | Melanoma | DM1 (Mertansine) | 0.092 µg/mL | |
| MCF7 | Breast Cancer | S-methyl DM1 | 330 pM (for mitotic arrest) | |
| Karpas 299 | Anaplastic Large Cell Lymphoma | DM1 | 7.06 - 39.53 nmol/L | |
| HH | Cutaneous T-Cell Lymphoma | DM1 | 7.06 - 39.53 nmol/L | |
| L428 | Hodgkin's Lymphoma | DM1 | 7.06 - 39.53 nmol/L | |
| KMCH-1 | Biliary Tract Cancer | DM1 | 0.79–7.2 nM | |
| Mz-ChA-1 | Biliary Tract Cancer | DM1 | 0.79–7.2 nM | |
| KKU-100 | Biliary Tract Cancer | DM1 | 0.79–7.2 nM |
Note: The potency of maytansinoids can vary depending on the cell line and the specific assay conditions. It is recommended to perform a dose-response analysis to determine the IC50 in the cell line of interest.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound on cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF7, SK-BR-3, HCT116)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 nM to 100 nM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control. For some cell lines, apoptosis can be induced with concentrations as low as 20 nM for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. This compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 value for 24 hours. Include a vehicle-treated control. In some cell lines, treatment with NN2101-DM1 (an antibody-drug conjugate) at 1 µg/mL for 24 hours has been shown to increase the proportion of cells in the G2/M and S phases.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Pathways and Workflows
Caption: Signaling Pathway of this compound Action.
References
Application Notes and Protocols for Preclinical In Vivo Models for DM1-SMe ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing preclinical in vivo models in the evaluation of Antibody-Drug Conjugates (ADCs) featuring the DM1-SMe payload. The focus is on robust experimental design, execution, and data interpretation to support the advancement of promising ADC candidates.
Introduction to this compound ADCs and Preclinical Models
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] DM1, a maytansinoid derivative, is a highly potent microtubule-disrupting agent.[3][4] Its S-methylated form (this compound) is a common payload used in ADCs.[5] The ADC is designed to bind to a specific antigen on the surface of cancer cells, be internalized, and then release the DM1 payload within the cell, leading to targeted cell death while minimizing systemic toxicity.
Preclinical in vivo models are essential for evaluating the efficacy, safety, and pharmacokinetic profile of novel ADCs before they can be considered for clinical trials. The most commonly used models are xenografts, where human cancer cells are implanted into immunodeficient mice. There are two primary types of xenograft models:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice. They are reproducible and useful for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): These models are created by implanting tumor fragments directly from a patient into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.
Mechanism of Action of this compound ADCs
The therapeutic effect of a this compound ADC is initiated by the binding of the antibody component to its target antigen on the cancer cell surface. This is followed by a cascade of events leading to apoptosis.
Experimental Protocols
General Experimental Workflow
The preclinical evaluation of a this compound ADC typically follows a structured workflow to assess efficacy, pharmacokinetics, and safety.
Protocol: In Vivo Efficacy Study in Xenograft Models
This protocol outlines the steps for conducting an efficacy study of a this compound ADC in either CDX or PDX mouse models.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, SCID Beige)
-
Human cancer cell line or PDX tissue
-
Matrigel (or other appropriate matrix)
-
This compound ADC, vehicle control, and other control articles
-
Sterile surgical instruments
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the study.
-
Tumor Implantation:
-
CDX Models: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
PDX Models: Surgically implant a small fragment of patient-derived tumor tissue subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Treatment groups typically include:
-
Vehicle control
-
This compound ADC at various dose levels
-
Unconjugated antibody control
-
Isotype control ADC
-
-
Administer the treatments via the appropriate route (typically intravenous).
-
-
Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Protocol: Pharmacokinetic (PK) Study
This protocol describes the collection of samples for the analysis of ADC and payload concentrations over time.
Procedure:
-
Dosing: Administer a single dose of the this compound ADC to a cohort of tumor-bearing or non-tumor-bearing mice.
-
Sample Collection:
-
At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.), collect blood samples from a subset of mice (serial sampling from the same animal if possible, or terminal bleeds from different animals at each time point).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At terminal time points, tissues of interest (e.g., tumor, liver, spleen) can also be collected.
-
-
Analysis:
-
Quantify the concentration of the total antibody, conjugated ADC, and free DM1 payload in the plasma and tissue homogenates using methods such as ELISA or LC-MS/MS.
-
Protocol: Toxicity Assessment
This protocol outlines the monitoring and evaluation of potential adverse effects of the this compound ADC.
Procedure:
-
Clinical Observations:
-
Observe the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
-
Hematology:
-
At the end of the study (or at interim time points), collect blood for a complete blood count (CBC) to assess for hematological toxicities such as neutropenia and thrombocytopenia, which are known potential side effects of maytansinoid-based ADCs.
-
-
Serum Chemistry:
-
Analyze serum samples for markers of liver and kidney function.
-
-
Histopathology:
-
Collect major organs (e.g., liver, spleen, bone marrow, heart, kidneys) at necropsy.
-
Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a veterinary pathologist.
-
Data Presentation and Interpretation
Quantitative data from these studies should be presented in a clear and concise manner to facilitate interpretation and comparison between treatment groups.
Efficacy Data
Table 1: Tumor Growth Inhibition in a CDX Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 150 | - |
| Isotype Control ADC | 5 | 1450 ± 140 | 3.3 |
| Unconjugated Antibody | 5 | 1200 ± 120 | 20.0 |
| This compound ADC | 1 | 600 ± 80 | 60.0 |
| This compound ADC | 3 | 150 ± 30 | 90.0 |
| This compound ADC | 5 | 50 ± 15 (Complete Regression) | >100 |
Data is hypothetical and for illustrative purposes.
Pharmacokinetic Data
Table 2: Key Pharmacokinetic Parameters of a this compound ADC
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) |
| Total Antibody | 100 | 5000 | 150 |
| Conjugated ADC | 95 | 4500 | 120 |
| Free DM1 | 0.05 | 1.5 | 2 |
Data is hypothetical and for illustrative purposes.
Toxicity Data
Table 3: Summary of Key Toxicity Findings
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Key Hematological Findings | Notable Histopathological Findings |
| Vehicle | - | +5 | None | None |
| This compound ADC | 5 | -10 | Grade 2 Neutropenia | Minimal hepatocellular vacuolation |
| This compound ADC | 10 | -20 | Grade 4 Neutropenia, Grade 2 Thrombocytopenia | Moderate hepatocellular vacuolation, bone marrow hypocellularity |
Data is hypothetical and for illustrative purposes.
Conclusion
The use of preclinical in vivo models, particularly patient-derived xenografts, is a cornerstone of modern ADC development. The protocols and application notes provided here offer a framework for the systematic evaluation of this compound ADCs. Rigorous study design, careful execution, and thorough data analysis are critical for making informed decisions and successfully advancing novel ADC candidates to the clinic. It is important to consider that while these models are invaluable, they have limitations, and the ultimate safety and efficacy of an ADC can only be determined in human clinical trials.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of DM1-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Drug-to-Antibody Ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe. The accurate assessment of DAR is a critical quality attribute (CQA) that directly influences the efficacy, safety, and pharmacokinetics of an ADC.[1][2] The following sections detail the primary analytical methods for DAR determination: Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and UV-Vis Spectroscopy.
This compound: A Potent Maytansinoid Payload
This compound is a potent microtubule-inhibiting maytansinoid derivative used in the development of ADCs.[][4] It is designed to be conjugated to a monoclonal antibody (mAb) through a linker, often via the sulfhydryl group of the antibody. The resulting ADC can selectively deliver the cytotoxic DM1 payload to target cancer cells.
DAR Determination by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for ADC analysis as it can provide detailed information on the distribution of different drug-loaded species. Both intact and subunit-level analysis can be performed. For lysine-conjugated ADCs like those often formed with this compound, MS is a preferred method over HIC.
Protocol: Intact Protein Analysis by LC-MS
This protocol outlines the determination of the average DAR of an intact this compound ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation:
-
Reconstitute the lyophilized this compound ADC in deionized water to a concentration of 5 mg/mL.
-
For analysis, dilute the reconstituted ADC to 1 mg/mL with 0.1% formic acid in water.
-
To reduce spectral complexity from glycosylation, the ADC can be deglycosylated prior to analysis using an enzyme like PNGase F.
LC-MS Parameters:
| Parameter | Specification |
| LC System | Agilent 1290 Infinity UHPLC or similar |
| Column | Agilent PLRP-S, 1000Å, 2.1 mm ID or similar reversed-phase column suitable for large proteins |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for ADC elution, typically a shallow gradient from ~20% to 60% B over 10-15 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 60 - 80 °C to improve peak shape and recovery |
| MS System | Agilent 6550 Q-TOF, Sciex ZenoTOF 7600, or similar high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Data Analysis | Deconvolute the raw mass spectrum using software such as Agilent MassHunter BioConfirm or SCIEX Biologics Explorer. |
DAR Calculation:
The average DAR is calculated from the deconvoluted mass spectrum by specialized software. The software identifies the mass peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 1, 2, etc.) and calculates a weighted average based on the relative abundance of each species.
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is well-suited for analyzing cysteine-linked ADCs under non-denaturing conditions. As the number of hydrophobic this compound molecules conjugated to the antibody increases, the ADC becomes more hydrophobic and elutes later from the HIC column.
Protocol: HIC Analysis of this compound ADC
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a small percentage of isopropanol to facilitate elution)
HIC Parameters:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II Bio-inert LC or similar |
| Column | Tosoh TSKgel Butyl-NPR, Agilent MAbPac HIC, or similar HIC column |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 ± 5-15% Isopropanol |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
DAR Calculation:
The average DAR is determined by calculating the weighted average of the peak areas corresponding to each drug-loaded species.
Formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100
DAR Determination by UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward method for determining the average DAR. This technique relies on the differential absorbance of the antibody and the drug at specific wavelengths.
Protocol: UV-Vis Spectroscopy for DAR Calculation
Procedure:
-
Measure the absorbance of the this compound ADC solution at 252 nm and 280 nm.
-
The protein concentration is primarily determined by the absorbance at 280 nm, while the drug, DM1, has a strong absorbance at 252 nm.
Required Data:
| Parameter | Value (Example for Trastuzumab-DM1) | Reference |
| Molar Extinction Coefficient of Antibody at 280 nm (εAb,280) | 209,409 M-1cm-1 | |
| Molar Extinction Coefficient of Antibody at 252 nm (εAb,252) | 74,311 M-1cm-1 | |
| Molar Extinction Coefficient of DM1 at 280 nm (εD,280) | 4,410 M-1cm-1 | |
| Molar Extinction Coefficient of DM1 at 252 nm (εD,252) | 25,600 M-1cm-1 |
DAR Calculation:
The average DAR can be calculated using the following equation, where R is the ratio of the ADC's absorbance at 252 nm to its absorbance at 280 nm (A252/A280):
DAR = (εAb,252 – R × εAb,280) / (R × εD,280 - εD,252)
Summary of Quantitative Data
| Method | Key Output | Typical DAR for T-DM1 |
| Mass Spectrometry | Distribution of drug-loaded species (DAR 0-8) and average DAR. | 3.5 - 3.6 |
| HIC | Chromatographic separation of species with different DARs and average DAR. | ~3.5 |
| UV-Vis Spectroscopy | Average DAR. | ~3.5 |
Visualizations
Caption: Conjugation of this compound to a monoclonal antibody.
Caption: Workflow for DAR analysis of this compound ADCs.
References
Application Notes and Protocols for the Purification of DM1-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) containing the maytansinoid payload DM1-SMe. The following sections detail established chromatographic techniques for the removal of process-related impurities, such as unconjugated antibody, free drug-linker, and aggregates, to yield a highly purified and characterized this compound ADC.
Introduction to this compound ADC Purification
Antibody-drug conjugates are complex biomolecules that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The manufacturing process of ADCs, including this compound conjugates, results in a heterogeneous mixture of species. This includes the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess drug-linker, and protein aggregates.[1][2] Effective purification is critical to ensure the safety, efficacy, and homogeneity of the final drug product.
The primary goals of the purification process for this compound conjugates are:
-
Removal of free this compound and other small molecules: Unconjugated drug-linker can cause systemic toxicity.
-
Separation of unconjugated antibody: To ensure the potency of the ADC.
-
Reduction of aggregates: High molecular weight species can lead to immunogenicity and altered pharmacokinetic profiles.[3][4]
-
Control of the drug-to-antibody ratio (DAR) distribution: To ensure a consistent and defined product.
This document outlines protocols for three key chromatographic techniques widely used in ADC purification: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Cation Exchange Chromatography (CEX).
Purification Workflow for this compound Conjugates
The purification of a this compound conjugate from a crude reaction mixture typically involves a multi-step chromatographic process. A common workflow is outlined below.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[5] In ADC purification, HIC is a powerful tool for separating species with different DARs, as the addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody.
Experimental Protocol for HIC Purification
This protocol is a general guideline and may require optimization based on the specific antibody and conjugation chemistry.
1. Materials and Buffers:
-
HIC Column: Phenyl-based resin (e.g., ToyoPearl Phenyl-650S)
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, 20% Isopropyl Alcohol (v/v), pH 7.0
-
Sample Preparation: Dilute the crude this compound conjugation mixture 1:1 with Buffer A.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | ToyoPearl Phenyl-650S (or equivalent) |
| Flow Rate | Dependent on column size and manufacturer's recommendation |
| Equilibration | 3 column volumes (CV) of Buffer A |
| Loading | Load the prepared sample onto the column |
| Wash | Wash with Buffer A until the UV absorbance returns to baseline |
| Elution | Linear gradient from 0% to 100% Buffer B over 30 CV |
| Detection | UV at 280 nm and 252 nm |
3. Data Analysis:
Collect fractions across the elution gradient and analyze for DAR, aggregation, and purity. Species with higher DARs will be more hydrophobic and elute later in the gradient.
| Impurity | Expected Elution Profile |
| Unconjugated Antibody | Elutes earliest (least hydrophobic) |
| Low DAR Species | Elute at lower concentrations of Buffer B |
| High DAR Species | Elute at higher concentrations of Buffer B |
| Free this compound | May not bind or can be washed off |
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is primarily used to remove high molecular weight species (aggregates) and for buffer exchange.
Experimental Protocol for SEC
1. Materials and Buffers:
-
SEC Column: TSKgel G3000SWxl (or equivalent)
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, 15% (v/v) Isopropyl Alcohol, pH 6.5
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
3. Data Analysis:
The primary outcome of SEC is the separation of monomers from aggregates.
| Species | Expected Elution Profile |
| Aggregates | Elute first (larger size) |
| Monomeric ADC | Main peak, elutes after aggregates |
| Fragments/Small Molecules | Elute last (smaller size) |
A significant reduction in the percentage of aggregates is expected after this step. For example, a reduction from 5% to less than 1% has been reported.
Cation Exchange Chromatography (CEX)
CEX separates molecules based on their net positive charge at a given pH. For ADCs where the conjugation occurs on lysine residues, the positive charge of the lysine is neutralized, leading to a decrease in the isoelectric point (pI). CEX can be used to separate charge variants and remove impurities.
Experimental Protocol for CEX
This protocol is a starting point and should be optimized for the specific this compound conjugate.
1. Materials and Buffers:
-
CEX Column: BioResolve SCX mAb Column (or equivalent)
-
Buffer A (Loading Buffer): 20 mM MES, pH 6.6, 30 mM NaCl
-
Buffer B (Elution Buffer): 20 mM MES, pH 6.6, 110 mM NaCl
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | BioResolve SCX mAb, 4.6 x 100 mm |
| Flow Rate | 0.80 mL/min |
| Equilibration | 5 CV of Buffer A |
| Loading | Load sample in Buffer A |
| Wash | Wash with Buffer A |
| Elution | Linear gradient from 0% to 100% Buffer B over 30 minutes |
| Detection | UV at 280 nm |
3. Data Analysis:
Different DAR species will have different net charges and will elute at different salt concentrations.
| Species | Expected Elution Profile |
| Unconjugated Antibody | Binds most strongly, elutes last |
| Low DAR Species | Elute at higher salt concentrations |
| High DAR Species | Elute at lower salt concentrations (less positive charge) |
Characterization of Purified this compound Conjugates
Following purification, the this compound ADC must be thoroughly characterized to ensure it meets the required quality attributes.
Analytical Techniques and Expected Outcomes
| Analytical Technique | Parameter Measured | Expected Outcome |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Drug-to-Antibody Ratio (DAR) Distribution | A defined peak or set of peaks corresponding to the desired DAR species. |
| Size Exclusion Chromatography (SEC)-HPLC | Aggregation and Fragmentation | Monomer purity >95%. |
| Reversed-Phase (RP)-HPLC | Purity and identification of small molecule components | Absence of free this compound. |
| Mass Spectrometry (LC-MS) | Average DAR, drug distribution, and confirmation of conjugation sites | Deconvoluted mass spectrum showing a distribution of drug-loaded species. Identification of specific lysine residues conjugated with this compound. |
Quantitative Data Summary
The following table summarizes typical quantitative outcomes from the purification and characterization of this compound ADCs, based on literature values for similar conjugates.
| Parameter | Method | Typical Value/Range | Reference |
| Aggregate Content | SEC-HPLC | < 5% (post-HIC), < 1% (post-SEC) | |
| Monomer Purity | SEC-HPLC | > 95% | |
| Average DAR | HIC-HPLC or LC-MS | Typically 2-4 | |
| Free Drug-Linker | RP-HPLC or LC-MS/MS | Below limit of quantification (e.g., < 0.20 ng/mL) | |
| Recovery | HIC Purification | > 60% |
Logical Relationship of Purification Steps
The sequence of purification steps is designed to progressively remove different types of impurities.
By following these detailed protocols and characterization methods, researchers and drug development professionals can effectively purify this compound antibody-drug conjugates to achieve the high level of purity and homogeneity required for preclinical and clinical applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Understanding hydrophobic interaction chromatography (HIC) purification of an antibody drug conjugate (ADC) using design of experiments (DoE) and first principles based modeling - American Chemical Society [acs.digitellinc.com]
Application Note: Analytical Characterization of DM1-SMe Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3][4][5] These complex molecules consist of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a potent small-molecule payload, and a chemical linker connecting them. The maytansinoid DM1 is a highly potent microtubule inhibitor used as a cytotoxic payload in several ADCs. The DM1-SMe variant is a derivative of DM1 that includes a thiomethane group, allowing for conjugation to the antibody via a linker.
The inherent heterogeneity of ADCs, arising from variations in the number of conjugated drug molecules (drug-to-antibody ratio or DAR) and the site of conjugation, necessitates a comprehensive suite of analytical methods for their characterization. This application note provides detailed protocols and data presentation guidelines for the key analytical techniques used to characterize this compound ADCs, ensuring product quality, consistency, and efficacy.
Key Quality Attributes for ADC Characterization
A thorough analytical characterization of a this compound ADC involves the assessment of several critical quality attributes (CQAs):
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a crucial parameter that directly impacts the ADC's potency and therapeutic window.
-
Drug Distribution: The distribution of species with different numbers of drugs (e.g., DAR 0, 2, 4, etc.) contributes to the overall heterogeneity of the ADC.
-
Size Variants: The presence of aggregates and fragments can affect the safety and efficacy of the biotherapeutic and must be quantified.
-
Charge Variants: Modifications to the antibody or the conjugation process can lead to charge heterogeneity, which may impact stability and biological activity.
-
Intact Mass and Subunit Analysis: Confirmation of the correct molecular weight of the intact ADC and its subunits verifies the successful conjugation and the integrity of the molecule.
-
Free Drug Levels: Quantification of unconjugated this compound is essential for safety and to understand the stability of the conjugate.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the drug distribution and the calculation of the average DAR. The analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.
Quantitative Data Summary:
The following table is an example of how to summarize DAR data obtained from HIC analysis.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.2 | 5.8 |
| DAR 2 | 12.5 | 25.3 |
| DAR 4 | 14.8 | 55.1 |
| DAR 6 | 16.7 | 12.1 |
| DAR 8 | 18.5 | 1.7 |
| Average DAR | 3.9 |
Experimental Protocol: HIC for DAR Analysis
This protocol provides a starting point for the HIC analysis of this compound ADCs. Optimization may be required based on the specific characteristics of the ADC.
Materials:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0
-
HIC Column: A column suitable for protein separations, such as a Butyl-NPR column.
-
HPLC System: A bio-inert HPLC system is recommended to prevent nonspecific interactions.
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Injection: Inject 10-50 µg of the prepared sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Workflow for HIC Analysis
Caption: Workflow for DAR analysis by HIC.
Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier from the column, while smaller molecules, like fragments, elute later. This technique is the standard method for quantifying size variants in biotherapeutics. Due to the hydrophobicity of the this compound payload, nonspecific interactions with the SEC stationary phase can occur, potentially leading to poor peak shape. The use of organic modifiers in the mobile phase can help mitigate these effects.
Quantitative Data Summary:
The following table shows an example of data obtained from an SEC analysis of a this compound ADC.
| Species | Retention Time (min) | Peak Area (%) | Molecular Weight (kDa) |
| High Molecular Weight Species (Aggregates) | 8.5 | 2.1 | >300 |
| Main Peak (Monomer) | 10.2 | 97.5 | ~150 |
| Low Molecular Weight Species (Fragments) | 12.1 | 0.4 | <100 |
Experimental Protocol: SEC for Size Variant Analysis
This protocol is a general guideline for SEC analysis. The choice of column and mobile phase may need to be optimized.
Materials:
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0, with or without an organic modifier (e.g., 15% isopropanol).
-
SEC Column: A column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., 300 Å).
-
HPLC System: A bio-inert HPLC system.
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1-5 mg/mL in the mobile phase.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Isocratic Elution: Run the analysis under isocratic conditions for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the relative percentage of each species.
Workflow for SEC Analysis
Caption: Workflow for size variant analysis by SEC.
Intact and Subunit Mass Analysis by Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful tool for the characterization of ADCs, providing information on the molecular weight of the intact conjugate, as well as its subunits (light chain and heavy chain) after reduction. This analysis confirms the identity of the ADC, the success of the conjugation, and the distribution of the drug load between the antibody chains. Native MS, performed under non-denaturing conditions, is particularly useful for analyzing ADCs where the subunits are held together by non-covalent interactions.
Quantitative Data Summary:
The following table provides an example of mass analysis data for a this compound ADC.
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Intact ADC | |||
| DAR 2 | 149,850 | 149,852 | +2 |
| DAR 4 | 151,424 | 151,425 | +1 |
| Reduced Subunits | |||
| Light Chain (LC) | 23,450 | 23,451 | +1 |
| LC + 1 this compound | 24,237 | 24,238 | +1 |
| Heavy Chain (HC) | 50,850 | 50,850 | 0 |
| HC + 1 this compound | 51,637 | 51,636 | -1 |
| HC + 2 this compound | 52,424 | 52,423 | -1 |
Experimental Protocol: Intact and Subunit MS Analysis
A. Intact Mass Analysis (Native SEC-MS)
Materials:
-
Mobile Phase: 100 mM Ammonium Acetate
-
SEC Column: A column suitable for native protein separations.
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
Procedure:
-
Sample Preparation: Dilute the ADC to 0.5-1 mg/mL in water or a suitable buffer.
-
LC Separation: Equilibrate the SEC column with the mobile phase. Inject the sample and perform an isocratic elution directly into the mass spectrometer.
-
MS Analysis: Acquire data in positive ion mode across a mass range appropriate for the intact ADC (e.g., m/z 1000-5000).
-
Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DAR species.
B. Subunit Mass Analysis (Reduced RPLC-MS)
Materials:
-
Reducing Agent: Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
RPLC Column: A C4 or C8 column suitable for protein separations.
-
LC-MS System: As above.
Procedure:
-
Sample Reduction: Incubate the ADC (1 mg/mL) with 10 mM DTT at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
LC Separation: Equilibrate the RPLC column with 95% Mobile Phase A and 5% Mobile Phase B. Inject the reduced sample and elute with a gradient of increasing Mobile Phase B to separate the light and heavy chains.
-
MS Analysis: Acquire data in positive ion mode.
-
Data Deconvolution: Deconvolute the spectra for the light and heavy chain peaks to determine the mass of the unconjugated and conjugated chains.
Workflow for Mass Spectrometry Analysis
Caption: Workflows for intact and subunit mass analysis.
Charge Variant Analysis by Capillary Isoelectric Focusing (cIEF)
Principle: cIEF separates proteins based on their isoelectric point (pI). The conjugation of this compound to lysine residues neutralizes the positive charge of the lysine's amino group, resulting in a lower pI for the conjugated antibody. cIEF can therefore resolve different charge variants, including those arising from different DARs and other post-translational modifications.
Quantitative Data Summary:
The following table is an example of a cIEF data summary for a this compound ADC.
| Peak | pI | Relative Area (%) | Identification |
| Basic Variant | 8.9 | 10.5 | Unconjugated mAb (C-terminal Lys) |
| Main Peak | 8.7 | 65.2 | Unconjugated mAb |
| Acidic Variant 1 | 8.4 | 18.3 | DAR 2 Species |
| Acidic Variant 2 | 8.1 | 6.0 | DAR 4 Species |
Experimental Protocol: cIEF for Charge Variant Analysis
This protocol provides a general method for cIEF analysis. Optimization of the ampholyte mixture and focusing times is often necessary.
Materials:
-
cIEF Instrument: An imaged cIEF system (e.g., iCE3).
-
Capillary Cartridge: A suitable fluorocarbon-coated capillary.
-
Anolyte: 80 mM Phosphoric Acid
-
Catholyte: 100 mM Sodium Hydroxide
-
Sample Mix: A solution containing the ADC sample (final concentration ~0.2 mg/mL), carrier ampholytes (e.g., 4% Pharmalyte 3-10), urea (e.g., 2 M), and pI markers.
Procedure:
-
Sample Preparation: Prepare the sample mix by combining the ADC, carrier ampholytes, urea, and pI markers.
-
Instrument Setup: Fill the wells of the instrument plate with the anolyte, catholyte, and prepared sample.
-
Focusing: Apply a voltage gradient to focus the proteins at their respective pIs. A typical two-step focusing could be 1.5 kV for 1 minute, followed by 3.0 kV for 8 minutes.
-
Imaging: Image the entire capillary at 280 nm to detect the focused protein bands.
-
Data Analysis: Use the included pI markers to create a calibration curve and determine the pI of each charge variant. Calculate the relative percentage of each peak.
Workflow for cIEF Analysis
Caption: Workflow for charge variant analysis by cIEF.
Summary
The analytical characterization of this compound ADCs is a multifaceted process that requires a suite of orthogonal analytical techniques. HIC is the primary method for determining the average DAR and drug load distribution. SEC is essential for monitoring and quantifying size variants such as aggregates and fragments. Mass spectrometry provides confirmation of the molecular identity and conjugation profile at both the intact and subunit levels. Finally, cIEF offers a high-resolution separation of charge variants. Together, these methods provide a comprehensive understanding of the physicochemical properties of this compound ADCs, ensuring the production of a consistent, safe, and effective therapeutic product.
References
- 1. lcms.cz [lcms.cz]
- 2. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for DM1-SMe in Solid Tumors vs. Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1-SMe is a potent thiol-containing maytansinoid derivative that functions as a microtubule inhibitor.[1][2] Its high cytotoxicity makes it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[][4] This document provides detailed application notes and experimental protocols for the use of this compound in the context of ADCs for treating both solid tumors and hematological malignancies.
This compound, as part of an ADC, exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule assembly.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The targeted delivery of this compound via monoclonal antibodies that recognize specific tumor-associated antigens allows for a wider therapeutic window compared to the systemic administration of unconjugated cytotoxic drugs.
Application in Solid Tumors
ADCs utilizing DM1 have shown significant promise in the treatment of various solid tumors. A notable example is Trastuzumab emtansine (T-DM1), which is approved for the treatment of HER2-positive breast cancer. The efficacy of DM1-based ADCs in solid tumors is largely dependent on the expression level and internalization of the target antigen on the tumor cells.
Application in Hematological Malignancies
DM1-based ADCs are also being actively investigated for the treatment of hematological malignancies. For instance, an anti-CD30-MCC-DM1 conjugate has demonstrated potent antitumor activity in preclinical models of Hodgkin's lymphoma and anaplastic large cell lymphoma. The high sensitivity of rapidly dividing cancer cells, a characteristic of many hematological malignancies, makes them particularly susceptible to microtubule-disrupting agents like DM1.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and DM1-based ADCs in various solid tumor and hematological malignancy models.
Table 1: In Vitro Cytotoxicity of this compound and DM1-based ADCs
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nmol/L) | Reference |
| Solid Tumors | |||||
| COLO 205 | Colorectal Carcinoma | EpCAM | anti-EpCAM-SMCC-DM1 | ~0.1 | |
| HCT-15 | Colorectal Carcinoma | EpCAM | anti-EpCAM-SMCC-DM1 | ~1.0 | |
| UO-31 | Renal Adenocarcinoma | EGFR | anti-EGFR-SMCC-DM1 | ~0.5 | |
| Neuroblastoma Cell Lines | Neuroblastoma | CD56 | IMGN901 | Comparable to non-neuroblastoma cell lines | |
| Hematological Malignancies | |||||
| Karpas 299 | Anaplastic Large Cell Lymphoma | CD30 | anti-CD30-MCC-DM1 | 0.06 | |
| HH | Cutaneous T-Cell Lymphoma | CD30 | anti-CD30-MCC-DM1 | < 0.13 | |
| L428 | Hodgkin's Lymphoma | CD30 | anti-CD30-MCC-DM1 | < 0.13 | |
| NHL B-cell lines | Non-Hodgkin's Lymphoma | CD22 | anti-CD22-MCC-DM1 | Potent inhibition |
Table 2: In Vivo Efficacy of DM1-based ADCs
| Xenograft Model | Cancer Type | ADC | Dosing Regimen | Outcome | Reference |
| Solid Tumors | |||||
| HCT-15 Xenograft | Colorectal Carcinoma | anti-EpCAM-PEG4Mal-DM1 | 680 µg/kg DM1, single i.v. injection | Complete tumor regression | |
| COLO 205MDR Xenograft | Colorectal Carcinoma | anti-CanAg-PEG4Mal-DM1 | Not specified | More efficacious than SMCC-linked ADC | |
| PPTP Solid Tumor Xenografts | Various Pediatric Solid Tumors | IMGN901 | 15 mg/kg, i.v., 3x/week for 6 weeks | Tumor growth inhibition | |
| Hematological Malignancies | |||||
| Karpas 299 Xenograft | Anaplastic Large Cell Lymphoma | anti-CD30-MCC-DM1 | 3 mg/kg | Tumor regression | |
| HH Xenograft | Cutaneous T-Cell Lymphoma | anti-CD30-MCC-DM1 | 6 mg/kg | Durable complete tumor regressions | |
| L428 Xenograft | Hodgkin's Lymphoma | anti-CD30-MCC-DM1 | Not specified | Tumor regression | |
| RAJI Xenograft | Non-Hodgkin's Lymphoma | anti-CD19-SPP-DM1 | 5 mg/kg | Tumor growth inhibition | |
| Granta-519 Xenograft | Non-Hodgkin's Lymphoma | anti-CD20-MCC-DM1 | 5 mg/kg | Tumor growth inhibition |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of a DM1-based ADC on cancer cell lines using a tetrazolium colorimetric assay (MTT).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
DM1-based ADC
-
Control ADC (non-targeting)
-
Free this compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DM1-based ADC, control ADC, and free this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate. Include wells with medium only (blank) and wells with untreated cells (control).
-
Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the dark.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a DM1-based ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Tumor cells (solid tumor or hematological malignancy cell line)
-
Matrigel (optional)
-
DM1-based ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject a specific number of cells (e.g., 1 x 10^7 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the DM1-based ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dose and schedule will depend on the specific ADC and tumor model.
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The experiment is typically terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor activity of the ADC.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with a DM1-based ADC using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line
-
DM1-based ADC
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in culture dishes and treat them with the DM1-based ADC at a specific concentration for a defined period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a this compound-containing ADC.
Experimental Workflow: ADC Development and Evaluation
Caption: General workflow for ADC development and preclinical evaluation.
Logical Relationship: In Vitro Cytotoxicity Assay
References
Application Notes: The Development of Ado-Trastuzumab Emtansine (T-DM1, Kadcyla)
Introduction
Ado-trastuzumab emtansine, sold under the brand name Kadcyla (T-DM1), is a landmark antibody-drug conjugate (ADC) that significantly advanced the treatment of HER2-positive breast cancer.[1][2] It represents a targeted therapeutic approach, combining the HER2-targeting specificity of the monoclonal antibody trastuzumab with the potent cytotoxic activity of the microtubule inhibitor DM1 (a maytansine derivative).[3][4][5] Trastuzumab is covalently linked to DM1 via a stable thioether linker (MCC, 4-[N-maleimidomethyl] cyclohexane-1-carboxylate), which is designed to keep the potent cytotoxin inactive until it is delivered specifically to the target cancer cells. This targeted delivery mechanism aims to maximize efficacy within the tumor while minimizing systemic toxicity. T-DM1 received its first FDA approval in February 2013 for patients with HER2-positive metastatic breast cancer who had previously received trastuzumab and a taxane.
Mechanism of Action
The efficacy of T-DM1 stems from a multi-pronged mechanism of action inherited from both the antibody and the cytotoxic payload.
-
HER2 Receptor Binding and Signaling Inhibition : The trastuzumab component of T-DM1 binds to the extracellular domain of the HER2 receptor on the surface of cancer cells. This binding blocks downstream signaling pathways, including the PI3K-AKT-mTOR and RAS-MAPK pathways, which are crucial for cell proliferation and survival.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : Like unconjugated trastuzumab, the Fc region of T-DM1 can engage immune effector cells, such as natural killer (NK) cells, to mediate ADCC and eliminate tumor cells.
-
Internalization and Payload Delivery : Upon binding to HER2, the T-DM1/HER2 complex is internalized into the cell via receptor-mediated endocytosis. The complex is then trafficked to lysosomes.
-
Intracellular Drug Release and Cytotoxicity : Within the acidic environment of the lysosome, the antibody portion of T-DM1 is proteolytically degraded, releasing the DM1-containing cytotoxic catabolites into the cytoplasm. Free DM1 then binds to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptotic cell death.
Preclinical and Clinical Development Data
The development of T-DM1 was supported by extensive preclinical and clinical studies to establish its efficacy and safety profile.
Preclinical Data
In vitro studies demonstrated the high potency of T-DM1 against HER2-overexpressing cancer cell lines. In vivo studies using xenograft models of breast and gastric cancer showed that T-DM1 was highly effective, causing complete tumor regression in some models, even those resistant to trastuzumab alone.
Table 1: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pmol/L) | Reference |
|---|---|---|---|
| NCI-N87 | Gastric | 82 ± 10 | |
| HCC1954 | Breast | 33 ± 20 | |
| SK-BR-3 | Breast | Not specified, but potent | |
| BT-474 | Breast | Not specified, but potent |
| OE-19 | Gastric | More effective than trastuzumab | |
Table 2: Preclinical In Vivo Efficacy of T-DM1 in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
|---|---|---|---|
| NCI-N87 (Gastric) | T-DM1 | Complete pathological response in 50% of mice | |
| OE-19 (Gastric) | T-DM1 | Complete pathological response in all mice | |
| MMTV-HER2 (Breast) | T-DM1 | >90% tumor regression in all mice |
| SARARK-6 (Carcinosarcoma) | T-DM1 | Significant reduction in tumor volume and prolonged survival vs. trastuzumab | |
Clinical Data
The approval of T-DM1 was primarily based on the pivotal Phase III EMILIA trial, which demonstrated a significant improvement in survival for patients with previously treated HER2-positive metastatic breast cancer.
Table 3: Summary of Pivotal Phase III EMILIA Trial Results
| Endpoint | T-DM1 (n=495) | Lapatinib + Capecitabine (n=496) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 9.6 months | 6.4 months | 0.65 (0.55–0.77) | <0.001 |
| Median Overall Survival (OS) | 30.9 months | 25.1 months | 0.68 (0.55–0.85) | <0.001 |
| Objective Response Rate (ORR) | 43.6% | 30.8% | N/A | <0.001 |
| Grade ≥3 Adverse Events | 41% | 57% | N/A | N/A |
Data sourced from
Protocols for Key Experiments
The following sections provide detailed protocols for key in vitro and in vivo assays used to characterize ADCs like T-DM1 during development.
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the dose-dependent cytotoxic effect of T-DM1 on HER2-positive cancer cells by measuring cell viability after a period of drug exposure.
Methodology
-
Cell Culture : Culture HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) in the recommended complete growth medium at 37°C in a 5% CO₂ incubator.
-
Cell Seeding : Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well clear-bottom plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation : Prepare a 2X stock of T-DM1 serial dilutions in complete growth medium. Also prepare 2X stocks for controls: vehicle (formulation buffer), unconjugated trastuzumab, and a non-targeting ADC control.
-
Treatment : Carefully remove 50 µL of medium from each well and add 50 µL of the 2X drug dilutions to the appropriate wells in triplicate.
-
Incubation : Incubate the plate for 72 to 120 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment : Assess cell viability using a suitable method. For example, using the CellTiter-Glo® Luminescent Cell Viability Assay:
-
Allow the reagent to equilibrate to room temperature.
-
Add reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Convert raw luminescence units to percent viability relative to the vehicle-treated control wells. Plot the percent viability against the log of T-DM1 concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: T-DM1 Internalization Assay
This protocol uses flow cytometry to quantify the internalization of T-DM1 into HER2-positive cells over time.
Methodology
-
Cell Preparation : Harvest HER2-positive cells (e.g., BT-474) and resuspend in FACS buffer (PBS containing 2% FBS) at a concentration of 1x10⁶ cells/mL.
-
Binding : Incubate cells with a saturating concentration of T-DM1 (e.g., 10 µg/mL) for 30-60 minutes on ice (4°C) to allow binding to surface HER2 without internalization.
-
Washing : Wash the cells twice with ice-cold FACS buffer to remove unbound T-DM1.
-
Internalization Induction : Resuspend the cell pellet in pre-warmed complete medium and transfer the tube to a 37°C water bath to initiate internalization. A control sample should remain at 4°C.
-
Time Course : At designated time points (e.g., 0, 1, 2, 6, 12, 24 hours), remove an aliquot of cells and immediately place on ice to stop the internalization process.
-
Surface Signal Removal : To distinguish between surface-bound and internalized ADC, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) or an enzymatic strip (e.g., trypsin) to remove surface-bound T-DM1.
-
Secondary Staining : Wash the cells and stain with a fluorescently-labeled secondary antibody that detects the human IgG portion of T-DM1 (e.g., FITC-conjugated anti-human IgG) for 30 minutes on ice, protected from light. This step labels any remaining surface-bound T-DM1. For total T-DM1 (surface + internalized), cells should be fixed and permeabilized before this step.
-
Flow Cytometry : Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, collecting fluorescence data from at least 10,000 events per sample.
-
Data Analysis : The increase in mean fluorescence intensity (MFI) in the non-stripped/permeabilized samples over time corresponds to the rate of T-DM1 internalization.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a study to evaluate the anti-tumor activity of T-DM1 in a mouse xenograft model.
Methodology
-
Animal Model : Use female immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Cell Implantation : Subcutaneously implant 5-10 x 10⁶ HER2-positive tumor cells (e.g., NCI-N87, OE-19) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring : Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization : Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-10 mice per group). Typical groups include:
-
Vehicle Control (e.g., PBS)
-
Unconjugated Trastuzumab
-
T-DM1 (at one or more dose levels, e.g., 5 mg/kg)
-
Non-targeting ADC Control
-
-
Drug Administration : Administer the treatments, typically via intravenous (IV) injection, on a defined schedule (e.g., once every 3 weeks).
-
Efficacy Monitoring : Continue to measure tumor volumes and mouse body weights 2-3 times per week as a measure of general toxicity.
-
Study Endpoint : The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or after a set duration. Euthanize individual animals if their tumor exceeds the size limit or if they show signs of excessive morbidity.
-
Data Analysis :
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.
-
If applicable, perform a survival analysis using a Kaplan-Meier plot. A complete or partial response is noted when tumors regress below their initial volume at the start of treatment.
-
References
- 1. What is the approval history and clinical development pathway of Kadcyla? [synapse.patsnap.com]
- 2. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Randomized Phase II Trial of Adjuvant Trastuzumab Emtansine (T-DM1) Followed by Subcutaneous Trastuzumab Versus Paclitaxel in Combination With Subcutaneous Trastuzumab for Stage I HER2-positive Breast Cancer (ATEMPT 2.0) | Clinical Trials | Yale Medicine [yalemedicine.org]
- 5. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming DM1-SMe ADC Aggregation and Precipitation
For researchers, scientists, and drug development professionals working with DM1-SMe Antibody-Drug Conjugates (ADCs), aggregation and precipitation are critical challenges that can impact product stability, efficacy, and safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues effectively.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and formulation of this compound ADCs.
Issue 1: Precipitation or visible aggregation during or after conjugation.
-
Potential Cause: High hydrophobicity of the this compound payload, leading to intermolecular interactions and aggregation when conjugated to the antibody. The conjugation process itself, including the use of organic co-solvents, can also induce stress on the antibody, exposing hydrophobic regions.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Gradually decrease the percentage of organic co-solvent (e.g., DMSO, DMAc) used to dissolve the this compound linker-payload to the lowest effective concentration.
-
Immobilize the Antibody: To prevent antibody-antibody interactions during conjugation, consider immobilizing the antibody on a solid support, such as an affinity resin.[1] This allows for efficient conjugation while minimizing aggregation.
-
Control pH: Maintain the pH of the conjugation buffer within a range that ensures antibody stability while still allowing for an efficient conjugation reaction. The optimal pH should be empirically determined for each specific antibody.
-
Issue 2: Increased aggregation detected by Size Exclusion Chromatography (SEC) after purification.
-
Potential Cause: Suboptimal purification methods that either induce aggregation or fail to remove existing aggregates. High shear stress during steps like tangential flow filtration (TFF) can also contribute to this issue.
-
Troubleshooting Steps:
-
Optimize TFF Parameters: When using TFF for purification and buffer exchange, carefully optimize parameters such as transmembrane pressure and cross-flow rate to minimize shear stress.
-
Alternative Purification Methods: Explore other chromatography techniques like Hydrophobic Interaction Chromatography (HIC) which can separate ADC species based on their hydrophobicity and may be gentler than other methods.
-
Post-purification Formulation: Immediately after purification, exchange the ADC into a pre-optimized, stabilizing formulation buffer.
-
Issue 3: Gradual increase in aggregation during storage (liquid formulation).
-
Potential Cause: The formulation buffer is not adequately stabilizing the ADC. Factors like pH, ionic strength, and the absence of appropriate excipients can lead to long-term instability.
-
Troubleshooting Steps:
-
Formulation Screening: Conduct a systematic screening of different buffer systems (e.g., histidine, citrate, phosphate) and pH ranges (typically between 5.0 and 7.0) to identify the optimal conditions for your specific ADC.
-
Excipient Addition: Evaluate the effect of adding stabilizing excipients. Common choices include:
-
Surfactants: Polysorbate 20 or Polysorbate 80 (typically at concentrations of 0.01% to 0.1%) to minimize surface-induced aggregation.
-
Sugars (Cryo/Lyoprotectants): Sucrose or trehalose (e.g., 5-10% w/v) to provide stability, particularly during freeze-thaw cycles.
-
Amino Acids: Arginine, glycine, or proline can help to solubilize the protein and reduce aggregation.
-
-
Control Storage Conditions: Store the liquid formulation at the recommended temperature (typically 2-8°C) and protect it from light and agitation.
-
Issue 4: Aggregation or incomplete reconstitution after lyophilization.
-
Potential Cause: The lyophilization cycle (freezing, primary drying, and secondary drying) was not optimized for the specific ADC formulation, leading to stresses that cause aggregation. The reconstitution procedure may also be a contributing factor.
-
Troubleshooting Steps:
-
Optimize Lyophilization Cycle:
-
Freezing Rate: A slower, controlled freezing rate often leads to larger ice crystals and a more porous cake structure, which can aid in reconstitution.
-
Primary and Secondary Drying: Ensure that the shelf temperature during primary drying is kept below the collapse temperature of the formulation. The duration and temperature of secondary drying should be sufficient to reduce residual moisture to an optimal level (typically <1-2%).
-
-
Optimize Reconstitution:
-
Use the specified reconstitution buffer and volume.
-
Gently swirl the vial to dissolve the cake; avoid vigorous shaking which can cause foaming and aggregation.[2]
-
Allow sufficient time for complete dissolution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound ADC aggregation?
A1: The primary drivers of this compound ADC aggregation are:
-
Payload Hydrophobicity: DM1 is a hydrophobic molecule.[3] Attaching multiple DM1 molecules to an antibody increases its overall surface hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally leads to increased hydrophobicity and a greater propensity for aggregation.[3]
-
Conjugation Process: The chemical reactions and conditions used for conjugation, including the use of organic solvents, can stress the antibody and lead to conformational changes that expose hydrophobic regions.
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Formulation and Storage Conditions: Suboptimal pH, ionic strength, temperature, and exposure to physical stress (agitation, freeze-thaw cycles) can all contribute to aggregation over time.
Q2: How can I detect and quantify aggregation in my this compound ADC sample?
A2: Several analytical techniques are commonly used:
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Size Exclusion Chromatography (SEC): This is the most widely used method to separate and quantify aggregates (high molecular weight species), monomers, and fragments based on their hydrodynamic radius.
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SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides an absolute measurement of the molar mass of the eluting species, allowing for accurate characterization of monomers, dimers, and higher-order aggregates.[4]
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Dynamic Light Scattering (DLS): DLS is a rapid method to assess the size distribution of particles in a solution and can be used to monitor the onset and progression of aggregation.
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Analytical Ultracentrifugation (AUC): AUC provides high-resolution information on the size, shape, and distribution of macromolecules and their aggregates in solution.
Q3: What role does the linker play in this compound ADC aggregation?
A3: The linker itself can influence aggregation. While this compound contains a non-cleavable thioether linker, the overall hydrophobicity of the linker-payload combination is a key factor. Modifying the linker to include hydrophilic components, such as polyethylene glycol (PEG), can help to mitigate the hydrophobicity of the DM1 payload and reduce the propensity for aggregation.
Q4: Is a lyophilized or liquid formulation better for my this compound ADC?
A4: The choice between a lyophilized (freeze-dried) and a liquid formulation depends on the inherent stability of your specific ADC.
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Lyophilized Formulations: Are often preferred for ADCs due to their enhanced long-term stability. The low residual moisture content in a lyophilized cake minimizes chemical degradation pathways. However, the lyophilization process itself can induce stress and requires careful optimization.
-
Liquid Formulations: Can be a viable option if the ADC demonstrates sufficient stability in a well-optimized buffer with appropriate excipients. Liquid formulations offer the advantage of being ready-to-use, eliminating the need for reconstitution.
Data Presentation
Table 1: Effect of pH on the Aggregation of a Model Maytansinoid ADC
| pH | % Monomer | % Aggregate |
| 5.0 | 98.5 | 1.5 |
| 6.0 | 99.2 | 0.8 |
| 7.0 | 97.1 | 2.9 |
| 8.0 | 94.3 | 5.7 |
Data is illustrative and will vary depending on the specific ADC and formulation.
Table 2: Influence of Excipients on Thermal Stability of a Model Maytansinoid ADC (Stressed at 40°C for 2 weeks)
| Formulation | % Monomer | % Aggregate |
| Histidine Buffer | 92.1 | 7.9 |
| + 5% Sucrose | 95.3 | 4.7 |
| + 0.05% Polysorbate 80 | 96.8 | 3.2 |
| + 5% Sucrose + 0.05% Polysorbate 80 | 98.6 | 1.4 |
Data is illustrative and will vary depending on the specific ADC and formulation.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
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Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a phosphate or histidine buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 6.8). The salt concentration is crucial to minimize secondary ionic interactions with the column matrix. For hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol (e.g., 5-15%) may be necessary to reduce hydrophobic interactions.
-
System Equilibration: Equilibrate the SEC column (e.g., a silica-based column with a pore size suitable for large proteins, like 300 Å) with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection and Analysis: Inject a defined volume (e.g., 20 µL) of the sample. Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregates, and other species.
Protocol 2: Formulation Screening by Thermal Stress
-
Buffer Preparation: Prepare a series of formulation buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0) and containing different excipients or combinations of excipients (e.g., sucrose, polysorbate 80, arginine).
-
Sample Preparation: Dialyze or buffer-exchange the purified this compound ADC into each of the test formulations to a final concentration of, for example, 10 mg/mL.
-
Initial Analysis (T=0): Analyze an aliquot of each formulated sample by SEC to determine the initial percentage of monomer and aggregate.
-
Thermal Stress: Incubate the remaining samples at an elevated temperature (e.g., 25°C or 40°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Post-Stress Analysis: At each time point, remove an aliquot from each sample and analyze by SEC to quantify the change in aggregation over time.
-
Data Comparison: Compare the results across all formulations to identify the conditions that provide the best stability.
Visualizations
Caption: Factors leading to this compound ADC aggregation.
Caption: Mechanism of action of a this compound ADC.
Caption: Pathways of off-target ADC toxicity.
References
Technical Support Center: Addressing Hydrophobicity of DM1-SMe Payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrophobicity of DM1-SMe payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What causes the hydrophobicity issues associated with this compound payloads?
A1: The hydrophobicity of this compound ADCs is primarily driven by the chemical nature of the maytansinoid payload itself.[1][][3] Most cytotoxic drugs used in ADCs, including DM1, are highly hydrophobic.[] This property, while beneficial for intracellular penetration, can lead to challenges such as ADC aggregation and reduced solubility when conjugated to an antibody, especially at higher drug-to-antibody ratios (DAR).[4]
Q2: What are the common consequences of this compound payload hydrophobicity in ADC development?
A2: The increased hydrophobicity of ADCs due to this compound conjugation can lead to several undesirable consequences:
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Aggregation: Hydrophobic patches on the antibody surface can interact, leading to the formation of soluble and insoluble aggregates.
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Increased Plasma Clearance: More hydrophobic ADCs tend to be cleared more rapidly from circulation, reducing their exposure and in vivo efficacy.
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Reduced Therapeutic Window: Off-target toxicities can be exacerbated due to the non-specific uptake of hydrophobic ADCs.
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Manufacturing and Formulation Challenges: Poor solubility and aggregation can complicate the conjugation process, purification, and long-term storage of the ADC.
Q3: How can the hydrophobicity of this compound ADCs be mitigated?
A3: Several strategies can be employed to overcome the challenges posed by this compound hydrophobicity:
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Use of Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) or charged sulfonate groups, into the linker can significantly increase the overall hydrophilicity of the ADC. This allows for the conjugation of a higher number of drug molecules (higher DAR) without inducing aggregation.
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Formulation Optimization: The choice of formulation excipients is critical. Surfactants like polysorbates can help prevent aggregation. Optimizing buffer conditions, including pH and salt concentration, can also improve ADC solubility and stability.
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Site-Specific Conjugation: Newer conjugation technologies that allow for site-specific attachment of the drug-linker can result in more homogeneous ADCs with a defined DAR, which can help to better control the overall hydrophobicity.
Q4: What analytical techniques are essential for characterizing the hydrophobicity and aggregation of this compound ADCs?
A4: A suite of analytical methods is necessary to properly characterize this compound ADCs:
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Hydrophobic Interaction Chromatography (HIC): HIC is a key technique for determining the drug-to-antibody ratio (DAR) and assessing the hydrophobicity profile of an ADC. It separates ADC species based on their surface hydrophobicity.
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Size-Exclusion Chromatography (SEC): SEC is used to detect and quantify the presence of high molecular weight species (aggregates) or fragments.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to evaluate the stability of the payload and the linker.
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Mass Spectrometry (MS): Intact protein MS is used to measure the molecular weight of the ADC and confirm the DAR.
Troubleshooting Guides
Issue 1: My this compound ADC is aggregating during or after conjugation.
This is a common problem stemming from the increased hydrophobicity of the ADC.
Troubleshooting Workflow for ADC Aggregation
Caption: A workflow for troubleshooting ADC aggregation.
Step-by-step Guide:
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Confirm Aggregation: Use Size-Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).
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Assess Hydrophobicity: Analyze your ADC using Hydrophobic Interaction Chromatography (HIC). A significant retention time shift compared to the unconjugated antibody indicates increased hydrophobicity.
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Implement a Hydrophilic Linker: If the ADC is highly hydrophobic, consider re-synthesizing the ADC with a linker containing a hydrophilic moiety like PEG. This is often the most effective solution.
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Optimize Formulation:
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Add Excipients: Include stabilizing excipients such as polysorbate 20 or 80 in your formulation buffer to reduce non-specific interactions.
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Adjust pH: Ensure the pH of your buffer is not near the isoelectric point of the antibody, as this is the point of least solubility.
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Modify Salt Concentration: Adjusting the salt concentration in the buffer can sometimes help to mitigate aggregation.
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Control Conjugation Conditions: The addition of organic solvents, often required to solubilize the hydrophobic drug-linker, can promote aggregation. Minimizing the amount of organic solvent or using a more hydrophilic linker that reduces the need for it can be beneficial.
Issue 2: My this compound ADC shows a low Drug-to-Antibody Ratio (DAR) and poor conjugation efficiency.
This can be due to several factors, including the properties of the drug-linker and the reaction conditions.
Step-by-step Guide:
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Check Drug-Linker Solubility: Ensure that your this compound drug-linker is fully dissolved in the reaction co-solvent (e.g., DMA or DMSO) before adding it to the antibody solution. Precipitation of the drug-linker will lead to poor conjugation efficiency.
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Optimize Co-solvent Percentage: While minimizing organic co-solvents is generally advisable to prevent aggregation, a certain amount may be necessary to maintain the solubility of the this compound linker. Titrate the percentage of the co-solvent to find a balance between linker solubility and ADC stability.
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Evaluate Linker Chemistry: If using a thiol-reactive linker (e.g., maleimide), ensure that the antibody's disulfide bonds have been sufficiently reduced to generate free thiols for conjugation. Use a reducing agent like TCEP and quantify the number of free thiols before conjugation.
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Increase Molar Excess of Drug-Linker: A higher molar excess of the drug-linker can drive the conjugation reaction to completion. However, be aware that this can also increase the risk of aggregation, so careful optimization is required.
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Consider a More Hydrophilic Linker: A drug-linker with improved aqueous solubility may have better reaction kinetics in the predominantly aqueous conjugation buffer, leading to higher efficiency.
Quantitative Data Summary
Table 1: Impact of Linker Hydrophilicity on ADC Properties
| Linker Type | Maximum Achievable DAR (without aggregation) | Relative Aggregation Level | In Vivo Clearance Rate | Reference |
| Hydrophobic (e.g., SMCC) | ~3-4 | High | Increased | |
| Hydrophilic (e.g., PEG-containing) | >4 | Low | Decreased | |
| Hydrophilic (e.g., Sulfonate-containing) | >4 | Low | Decreased |
Experimental Protocols
Protocol 1: Characterization of this compound ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the DAR and hydrophobicity profile of a this compound ADC.
Experimental Workflow for ADC Conjugation and Characterization
Caption: A general workflow for ADC conjugation and characterization.
Materials:
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This compound ADC sample
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HIC column (e.g., Butyl-NPR)
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HPLC system
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Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
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Mobile Phase B: 50 mM Sodium Phosphate, 5% Isopropanol, pH 7.0
Procedure:
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Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
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Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
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Injection: Inject 20-50 µg of the prepared ADC sample onto the column.
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Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
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Data Analysis:
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The unconjugated antibody will elute first, followed by ADC species with increasing DAR.
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Integrate the peak areas for each species to determine the relative distribution.
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Calculate the average DAR by taking the weighted average of the DAR for each species.
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Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol outlines a standard method for detecting and quantifying aggregates in an ADC sample.
Materials:
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This compound ADC sample
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SEC column (e.g., TSKgel G3000SWxl)
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HPLC system
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Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Procedure:
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Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
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Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
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Injection: Inject 20-50 µg of the prepared ADC sample onto the column.
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Isocratic Elution: Elute the sample with the mobile phase for a sufficient time to allow for the separation of monomer, aggregate, and fragment species.
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Data Analysis:
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Aggregates will elute first, followed by the monomeric ADC, and then any fragments.
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Integrate the peak areas to determine the percentage of each species. A high percentage of the early-eluting peak indicates significant aggregation.
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Signaling Pathway
Mechanism of Action of DM1
DM1 is a potent anti-mitotic agent that exerts its cytotoxic effect by inhibiting the polymerization of tubulin.
Caption: The mechanism of action of the DM1 payload.
References
Technical Support Center: Preventing Premature Linker Cleavage of DM1-SMe Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM1-SMe antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and stability assessment of this compound ADCs, with a focus on preventing premature linker cleavage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADCs?
This compound is a potent cytotoxic agent, a maytansinoid derivative that inhibits microtubule assembly, leading to mitotic arrest and apoptosis of cancer cells.[1] The "SMe" (thiomethane) group caps a sulfhydryl group on the DM1 molecule, which is reacted to form a stable linkage with an antibody.[1] Its high potency makes it an effective payload for targeted cancer therapy.[1]
Q2: What is the most common linker used for this compound and why?
This compound is typically conjugated to antibodies using a non-cleavable thioether linker, most commonly through the use of a heterobifunctional SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker.[2] This type of linker is favored for its high stability in systemic circulation, which minimizes the premature release of the cytotoxic payload and reduces the risk of off-target toxicity.[3] The release of the active drug metabolite occurs after the ADC is internalized by the target cancer cell and the antibody is degraded within the lysosome.
Q3: What are the primary causes of premature linker cleavage or drug loss with this compound ADCs?
While the thioether bond formed with an SMCC linker is generally very stable, drug loss can still occur, albeit at a slower rate than with some cleavable linkers. Potential, though less common, mechanisms for drug loss from SMCC-based linkers can involve a retro-Michael reaction of the thiol-maleimide adduct, especially if the thiol pKa is lower. However, the main concern is often not the cleavage of the thioether bond itself, but rather the overall stability and integrity of the ADC, which can be affected by factors such as aggregation and heterogeneity.
Q4: How does the drug-to-antibody ratio (DAR) affect the stability of a this compound ADC?
The drug-to-antibody ratio (DAR) is a critical quality attribute that can significantly impact ADC stability. Higher DAR values increase the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation. Aggregated ADCs can have altered pharmacokinetic properties and may be cleared from circulation more rapidly. ADCs with higher DARs have also been observed to have faster systemic clearance. Therefore, optimizing the DAR is a key step in developing a stable and effective ADC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and handling of this compound ADCs.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: I am consistently obtaining a low average DAR despite using the recommended molar excess of SMCC-DM1. What are the possible causes and how can I troubleshoot this?
| Possible Causes | Recommended Actions |
| Suboptimal Reaction Conditions | - Optimize pH: The reaction of the SMCC's NHS ester with antibody lysines is most efficient at a pH of 7.2-8.5. Ensure your conjugation buffer is within this range. - Verify Temperature and Incubation Time: Conjugation is typically performed at room temperature for 2-4 hours or at 4°C overnight. Systematically test different time points and temperatures to find the optimal conditions for your specific antibody. |
| Antibody-Related Issues | - Confirm Antibody Concentration and Purity: Inaccurate antibody concentration will lead to incorrect molar ratio calculations. Verify the concentration using A280nm and ensure purity is >95% by SEC-HPLC and SDS-PAGE. - Buffer Exchange: Ensure the antibody is in an amine-free buffer (like PBS) prior to adding the SMCC linker, as primary amines will compete with the NHS ester reaction. |
| Linker-Payload Problems | - Check SMCC-DM1 Integrity: The NHS ester on SMCC is susceptible to hydrolysis. Use fresh, high-quality SMCC-DM1 and prepare stock solutions in anhydrous DMSO immediately before use. |
| Inefficient Purification | - Optimize Purification Method: During purification to remove unconjugated drug, some ADC species, particularly those with low DAR, might be lost. Evaluate your purification method (e.g., size exclusion chromatography, tangential flow filtration) for efficiency and recovery. |
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Caption: Troubleshooting Decision Tree for Low DAR.
Issue 2: High Levels of Aggregation in the Final ADC Product
Question: My SEC-HPLC analysis shows a significant high molecular weight (HMW) peak, indicating aggregation. What are the common causes and mitigation strategies?
| Possible Causes | Recommended Actions |
| High Hydrophobicity | - Reduce Molar Excess of SMCC-DM1: A lower drug-linker to antibody ratio during conjugation will result in a lower average DAR and reduce the overall hydrophobicity of the ADC. - Optimize Formulation Buffer: Screen different buffers, pH, and excipients (e.g., polysorbates, sugars, amino acids) to find a formulation that minimizes aggregation. |
| Unfavorable Conjugation Conditions | - Control Organic Co-solvent: Minimize the percentage of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload, as it can be denaturing to the antibody. - Optimize pH and Temperature: Perform the conjugation at a pH where the antibody is most stable. Lowering the reaction temperature can also reduce aggregation. |
| Physical Stress | - Gentle Handling: Avoid vigorous vortexing or stirring during the conjugation and purification steps. - Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles of the final ADC product, as this can induce aggregation. |
| Post-conjugation Instability | - Immobilize Antibody During Conjugation: "Lock-Release" technology, where the antibody is immobilized on a solid support during conjugation, can prevent aggregation by physically separating the ADC molecules. |
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Caption: Troubleshooting Flowchart for ADC Aggregation.
Data on Linker Stability
The stability of the linker is paramount for the safety and efficacy of an ADC. Non-cleavable thioether linkers, such as those derived from SMCC, are known for their high stability in plasma.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Plasma Half-life (Approx.) | Key Characteristics |
| Thioether (e.g., SMCC) | Thiol-maleimide addition | Antibody degradation in lysosome | Very High | High plasma stability, lower off-target toxicity, but limited bystander effect. |
| Disulfide (e.g., SPDB) | Thiol-disulfide exchange | Reduction by intracellular glutathione | ~9 days | Redox-sensitive, allows for bystander effect, stability can be modulated by steric hindrance. |
| Hydrazone | Hydrazone bond | Acid hydrolysis in endosomes/lysosomes | ~2 days (can be improved) | pH-sensitive, early versions had stability issues, newer designs have improved plasma stability. |
Experimental Protocols
Protocol 1: SMCC-DM1 Conjugation to an Antibody
This protocol describes a general method for conjugating this compound to an antibody using an SMCC linker.
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Caption: Experimental Workflow for ADC Synthesis.
Materials:
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Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
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SMCC-DM1
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Anhydrous Dimethyl sulfoxide (DMSO)
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Purification system (e.g., Size Exclusion Chromatography (SEC) column)
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Reaction tubes
Procedure:
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Antibody Preparation:
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Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into PBS, pH 7.2-7.4.
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SMCC-DM1 Preparation:
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Immediately before use, dissolve the SMCC-DM1 in anhydrous DMSO to create a stock solution (e.g., 10 mM).
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Conjugation Reaction:
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Add a 5- to 15-fold molar excess of the SMCC-DM1 stock solution to the antibody solution.
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Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
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Purification:
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Remove the unreacted SMCC-DM1 and free drug from the conjugated antibody using a desalting column, SEC, or tangential flow filtration (TFF).
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The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
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Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of drug deconjugation in plasma.
Materials:
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Purified ADC
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Human, rat, or mouse plasma
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Incubator at 37°C
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Analytical instruments (ELISA, LC-MS)
Procedure:
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Incubation:
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Incubate the ADC in the selected species' plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
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Time Points:
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Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).
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Immediately freeze the collected samples at -80°C to stop any further reaction.
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-
Analysis:
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Total Antibody Measurement (ELISA): Use an ELISA to measure the concentration of total antibody at each time point.
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Conjugated Antibody Measurement (ELISA): Use a capture antibody against the antibody and a detection antibody against the drug to measure the amount of conjugated ADC.
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Free Drug Measurement (LC-MS): Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS to quantify the amount of released free drug.
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Data Analysis:
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Calculate the percentage of drug loss over time by comparing the conjugated ADC concentration at each time point to the initial concentration.
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Protocol 3: Determination of DAR and Aggregation by HPLC
A. Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
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Principle: HIC separates ADC species based on their hydrophobicity. Since each conjugated DM1 molecule increases the hydrophobicity of the antibody, species with different numbers of drugs will elute at different times.
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Method:
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Column: Use a HIC column (e.g., Butyl-NPR).
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Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
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Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
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Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
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Calculation: The average DAR is calculated as a weighted average of the peak areas for each DAR species.
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B. Aggregation Analysis by Size Exclusion Chromatography (SEC)
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Principle: SEC separates molecules based on their size. Aggregates (HMW species) will elute earlier than the monomeric ADC.
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Method:
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Column: Use an SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
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Mobile Phase: A physiological buffer such as PBS is typically used.
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Analysis: Inject the ADC sample and monitor the elution profile at 280 nm. The percentage of aggregate is calculated from the peak area of the HMW species relative to the total peak area.
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Visualizing Key Concepts and Workflows
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Caption: Factors Influencing this compound Linker Stability.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to DM1-SMe and multidrug resistance mediated by the MDR1 transporter (P-glycoprotein).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and MDR1-expressing cells.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity (e.g., MTT, XTT) assay results with this compound or DM1-ADCs. | Inconsistent cell seeding, edge effects in multi-well plates, or instability of the compound. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Avoid using the outer wells of the plate; instead, fill them with sterile PBS or media. Prepare fresh dilutions of this compound from a concentrated stock for each experiment and store the stock solution appropriately (-20°C or -80°C). |
| MDR1-expressing cells show significantly higher resistance to this compound than expected. | High levels of MDR1 expression and efflux activity. | Confirm MDR1 expression levels using Western blot or qPCR. Functionally assess MDR1 activity using a Rhodamine 123 efflux assay. Consider using an MDR1 inhibitor, such as verapamil or cyclosporin A, as a positive control to confirm that the observed resistance is MDR1-mediated. |
| An antibody-drug conjugate (ADC) with a non-cleavable linker (e.g., SMCC-DM1) shows poor efficacy in MDR1-positive cells. | The cytotoxic metabolite (e.g., Lysine-SMCC-DM1) is a substrate for the MDR1 transporter and is actively pumped out of the cell. | Switch to an ADC with a hydrophilic, cleavable linker, such as PEG4Mal. The resulting metabolite (e.g., Lysine-PEG4Mal-DM1) is a poorer substrate for MDR1 and is better retained within the cell, leading to increased cytotoxicity.[1] |
| Difficulty in detecting and quantifying intracellular metabolites of this compound ADCs. | Inefficient cell lysis, metabolite degradation, or low assay sensitivity. | Utilize a validated LC-MS/MS method for simultaneous detection of DM1 and its metabolites (e.g., Lys-MCC-DM1, MCC-DM1).[2][3] Ensure rapid sample processing and protein precipitation to minimize degradation. Use an appropriate internal standard, such as ansamitocin P-3, for accurate quantification.[3] |
| Unexpectedly low cytotoxicity of a DM1-ADC in a target-positive cell line. | Impaired ADC internalization, lysosomal trafficking, or payload release. | Verify target antigen expression on the cell surface via flow cytometry. Assess ADC internalization using fluorescently labeled ADCs. Investigate the efficiency of lysosomal degradation and payload release by quantifying intracellular metabolites over time. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to multidrug resistance?
This compound is a potent microtubule inhibitor derived from maytansine.[4] It is often used as the cytotoxic payload in antibody-drug conjugates (ADCs). However, DM1 and its intracellular metabolites are substrates for the MDR1 transporter (P-glycoprotein), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of MDR1 in cancer cells leads to the active removal of DM1, reducing its intracellular concentration and thereby conferring resistance.
Q2: What are the primary strategies to bypass MDR1-mediated resistance to this compound ADCs?
The main strategies focus on modifying the properties of the ADC to reduce the recognition and transport of the cytotoxic payload by MDR1. These include:
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Hydrophilic Linkers: Utilizing hydrophilic linkers, such as those containing polyethylene glycol (PEG), can increase the hydrophilicity of the cytotoxic metabolite released within the cell. This alteration makes the metabolite a poorer substrate for the hydrophobic drug-binding pocket of MDR1, leading to increased intracellular retention and cytotoxicity in MDR1-expressing cells.
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Cleavable Linkers: Employing linkers that are cleaved within the cell can release a payload that is less efficiently exported by MDR1. The choice of linker chemistry is crucial in determining the structure of the released metabolite and its susceptibility to MDR1-mediated efflux.
Q3: How does the linker type (e.g., SMCC vs. PEG4Mal) affect the efficacy of DM1-ADCs in MDR1-expressing cells?
ADCs with the nonpolar SMCC linker produce a hydrophobic metabolite (Lysine-SMCC-DM1) that is a good substrate for MDR1. In contrast, ADCs with the hydrophilic PEG4Mal linker generate a more hydrophilic metabolite (Lysine-PEG4Mal-DM1) that is poorly recognized and transported by MDR1. Consequently, PEG4Mal-linked DM1-ADCs exhibit significantly greater potency against MDR1-positive cancer cells compared to their SMCC-linked counterparts.
Q4: What signaling pathways are involved in the regulation of MDR1 expression?
The expression of the ABCB1 gene, which encodes for MDR1, is regulated by a complex network of signaling pathways. Key pathways implicated in the upregulation of MDR1 include:
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PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in cancer and can promote MDR1 expression. Activation of Akt can lead to the activation of downstream effectors that enhance ABCB1 gene transcription.
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NF-κB Signaling: The transcription factor NF-κB can directly bind to the mdr1 gene promoter and induce its expression, contributing to drug resistance.
Understanding these pathways may offer opportunities to develop co-therapies that inhibit MDR1 expression and resensitize cancer cells to this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of Maytansinoids and ADCs in MDR1-Positive and MDR1-Negative Cell Lines
| Compound | Cell Line | MDR1 Status | IC50 (nmol/L) | Fold Resistance | Reference |
| Maytansine | COLO 205 | Negative | 0.03 | - | |
| Maytansine | COLO 205MDR | Positive | 0.24 | 8 | |
| This compound | COLO 205 | Negative | 0.04 | - | |
| This compound | COLO 205MDR | Positive | 0.32 | 8 | |
| anti-EpCAM-SMCC-DM1 | HCT-15 | Positive | 1.0 | - | |
| anti-EpCAM-SMCC-DM1 + Cyclosporin A | HCT-15 | Positive | 0.1 | - | |
| anti-EpCAM-PEG4Mal-DM1 | HCT-15 | Positive | 0.1 | - | |
| anti-EGFR-SMCC-DM1 | UO-31 | Positive | 3.5 | - | |
| anti-EGFR-PEG4Mal-DM1 | UO-31 | Positive | 0.5 | - | |
| anti-CD30-MCC-DM1 | Karpas 299 | Positive (CD30) | 0.06 | - | |
| DM1 | Karpas 299 | Positive (CD30) | 7.06 | - |
Table 2: Intracellular Accumulation of Radiolabeled DM1 Metabolites
| Cell Line | ADC Treatment | Intracellular [3H]DM1 Metabolite (cpm/µg protein) | Reference |
| COLO 205 (MDR1-) | anti-CanAg-SMCC-[3H]DM1 | 1.5 | |
| COLO 205 (MDR1-) | anti-CanAg-PEG4Mal-[3H]DM1 | 1.6 | |
| COLO 205MDR (MDR1+) | anti-CanAg-SMCC-[3H]DM1 | 0.4 | |
| COLO 205MDR (MDR1+) | anti-CanAg-PEG4Mal-[3H]DM1 | 1.2 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound or DM1-ADCs on cancer cell lines.
Materials:
-
96-well microplates
-
Complete cell culture medium
-
This compound or DM1-ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound (this compound or DM1-ADC) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Rhodamine 123 Efflux Assay
This assay measures the functional activity of the MDR1 transporter.
Materials:
-
MDR1-positive and MDR1-negative control cells
-
Rhodamine 123 solution
-
MDR1 inhibitor (e.g., verapamil or cyclosporin A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in pre-warmed culture medium.
-
Incubate the cells with Rhodamine 123 (e.g., 0.4 µM) for 30 minutes at 37°C to allow for dye uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium with and without the MDR1 inhibitor.
-
Incubate the cells at 37°C for 1-3 hours to allow for dye efflux.
-
After the efflux period, wash the cells with ice-cold PBS and resuspend them in PBS for analysis.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Compare the mean fluorescence intensity (MFI) of the cells incubated with and without the MDR1 inhibitor. A higher MFI in the presence of the inhibitor indicates active MDR1-mediated efflux.
Western Blot for MDR1 Detection
This protocol is for detecting the expression of the MDR1 protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MDR1/P-glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Denature 30-50 µg of protein per sample by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary anti-MDR1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Detect the chemiluminescent signal using an imaging system.
Visualizations
Caption: Workflow of ADC action and MDR1 bypass.
Caption: Signaling pathways regulating MDR1 expression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing DM1-SMe Payload Delivery to Tumor Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the delivery of DM1-SMe payloads in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inconsistent Conjugation
Q: My final ADC product has a low or highly variable Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I troubleshoot this?
A: Low or inconsistent DAR is a common issue in ADC development. Here are several potential causes and troubleshooting steps:
-
Antibody-Related Issues:
-
Insufficient Interchain Disulfide Bond Reduction: If you are using a cysteine-based conjugation strategy, incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available sites for linker-payload attachment.
-
Troubleshooting: Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation time, and temperature. Ensure the reducing agent is fresh and active.
-
-
Re-oxidation of Sulfhydryl Groups: Free sulfhydryl groups can re-oxidize to form disulfide bonds if not capped promptly with the linker-payload.
-
Troubleshooting: Perform the conjugation step immediately after reduction. Consider using a non-oxidizing buffer and de-gassing solutions.
-
-
-
Linker-Payload Related Issues:
-
Hydrolysis of the Linker: Some linkers can be susceptible to hydrolysis, reducing the amount available for conjugation.
-
Troubleshooting: Prepare linker-payload solutions fresh. Avoid pH extremes in your buffers.
-
-
Precipitation of the Linker-Payload: Hydrophobic linker-payloads may precipitate in aqueous buffers.[1]
-
Troubleshooting: Increase the percentage of organic co-solvent (e.g., DMSO, DMA) in the reaction mixture. Ensure the final concentration of the organic solvent is compatible with antibody stability.
-
-
-
Reaction Condition Issues:
-
Suboptimal pH: The efficiency of the conjugation reaction is pH-dependent.
-
Troubleshooting: Optimize the pH of the conjugation buffer. For maleimide-based linkers, a pH of 6.5-7.5 is generally recommended.
-
-
Incorrect Molar Ratio: An incorrect molar ratio of linker-payload to antibody will directly impact the DAR.
-
Troubleshooting: Carefully calculate and verify the molar ratios. Perform titration experiments to determine the optimal ratio for your specific antibody and linker-payload.
-
-
Issue 2: Poor In Vitro Cytotoxicity of the ADC
Q: My ADC shows limited or no cytotoxic effect on my target-positive cancer cell line. What could be the problem?
A: Several factors can contribute to poor in vitro cytotoxicity. A systematic evaluation of the ADC's properties and the experimental setup is necessary.
-
Target Antigen & Cell Line Issues:
-
Low Antigen Expression: The target antigen expression level on the cell surface might be too low for effective ADC binding and internalization.[2]
-
Troubleshooting: Confirm antigen expression levels using flow cytometry or western blot.[3] Select cell lines with high antigen expression for initial testing.
-
-
Poor Internalization of the Antigen-ADC Complex: The binding of the ADC to the target antigen may not trigger efficient internalization.[4][5]
-
Troubleshooting: Perform an internalization assay to track the uptake of the ADC over time. If internalization is poor, consider a different antibody clone or target.
-
-
Cellular Resistance to the Payload: The cancer cell line may have intrinsic or acquired resistance to the DM1 payload, for example, through the expression of efflux pumps like MDR1.
-
Troubleshooting: Determine the IC50 of the free this compound payload on your cell line to assess its intrinsic sensitivity.
-
-
-
ADC-Related Issues:
-
Inefficient Payload Release: The linker may not be efficiently cleaved within the lysosomal compartment, preventing the release of the active DM1 payload.
-
Troubleshooting: If using a cleavable linker, ensure the cell line has the necessary enzymes (e.g., cathepsins) for cleavage. Consider using an ADC with a non-cleavable linker for comparison, as these rely on antibody degradation for payload release.
-
-
Low DAR: An ADC with a low DAR may not deliver a sufficient concentration of the payload to induce cell death.
-
Troubleshooting: Characterize the DAR of your ADC batch using methods like HIC or RP-HPLC. If the DAR is low, re-optimize the conjugation protocol.
-
-
Issue 3: High Off-Target Toxicity
Q: I am observing significant toxicity in my in vivo models or in vitro on antigen-negative cells. How can I address this?
A: Off-target toxicity is a critical challenge in ADC development and can arise from several sources.
-
Linker Instability: Premature cleavage of the linker in systemic circulation can lead to the release of the free payload, causing systemic toxicity.
-
Troubleshooting: Evaluate the stability of your ADC in plasma. Consider using a more stable linker, such as a non-cleavable linker.
-
-
Antigen-Independent Uptake: The ADC may be taken up by healthy tissues through mechanisms independent of the target antigen.
-
Troubleshooting: Investigate potential interactions of the ADC with other receptors on normal cells. For T-DM1, off-target toxicity in hepatocytes has been linked to payload-mediated binding to CKAP5. Modifying the payload or linker could mitigate this.
-
-
"Bystander Effect" in Healthy Tissues: If a cleavable linker is used, the released payload might diffuse out of the target cell and kill neighboring healthy cells.
-
Troubleshooting: While beneficial for heterogeneous tumors, this can be detrimental in healthy tissues. Using a non-cleavable linker can reduce the bystander effect.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a derivative of maytansine and acts as a potent microtubule inhibitor. Once released inside the cell, it binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Q: How do I choose the right method to determine the Drug-to-Antibody Ratio (DAR)? A: The choice of method depends on the required level of detail and the properties of your ADC.
-
UV/Vis Spectroscopy: Provides a simple and rapid estimation of the average DAR but does not give information on the distribution of different drug-loaded species.
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to analyze the DAR, particularly after reducing the ADC to separate heavy and light chains.
-
Mass Spectrometry (MS): Provides the most detailed information, including the precise mass of different ADC species, confirming the DAR and identifying any unconjugated antibody or free drug.
Q: What are the key differences between cleavable and non-cleavable linkers? A: The choice of linker technology is critical for the efficacy and safety of an ADC.
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific conditions within the tumor cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins. They can mediate a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
-
Non-cleavable Linkers: These rely on the complete degradation of the antibody in the lysosome to release the payload, which is typically attached to an amino acid residue from the antibody. This generally leads to lower off-target toxicity and a reduced bystander effect.
Data Presentation
Table 1: Comparison of Common Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages | Best For |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their extinction coefficients. | Simple, rapid, requires minimal sample preparation. | Provides only the average DAR, can be inaccurate if spectra overlap significantly. | Rapid in-process control and routine analysis. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. | Provides average DAR and distribution of drug-loaded species, non-denaturing conditions. | May require method development for optimal separation. | Detailed characterization of ADC heterogeneity. |
| Reversed-Phase HPLC (RP-HPLC) | Separates components based on hydrophobicity under denaturing conditions. | High resolution, can analyze light and heavy chains separately. | Denaturing conditions may alter the ADC. | Detailed analysis of drug distribution on antibody subunits. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides precise mass of different ADC species, confirming DAR and identifying byproducts. | Requires specialized equipment and expertise. | In-depth structural characterization and confirmation. |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) at 280 nm and the this compound linker-payload (ε_Drug) at its maximum absorbance wavelength (λ_max) and at 280 nm (ε_Drug,280).
-
Sample Preparation: Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the ADC sample at 280 nm (A_280) and at the λ_max of the drug (A_λmax).
-
Calculation: Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
-
DAR Calculation: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody: DAR = C_Drug / C_Ab.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the target-positive and a target-negative control cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free this compound. Remove the culture medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plates on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Caption: Workflow for ADC conjugation and characterization.
Caption: ADC internalization and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of DM1-SMe Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals working with DM1-SMe antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the therapeutic index of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low Drug-to-Antibody Ratio (DAR) in my this compound conjugation reaction?
A1: Low DAR in this compound conjugations often stems from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the conjugation efficiency. Lysine-based conjugations are typically sensitive to pH.[1]
-
Reagent Quality and Concentration: Degradation of the SMCC linker or this compound payload can lead to inefficient conjugation. Additionally, an insufficient molar excess of the linker-payload complex will result in a lower DAR.
-
Antibody Purity and Formulation: The presence of primary amine-containing buffers (e.g., Tris) or stabilizing proteins like BSA can compete with the antibody for the linker, reducing the DAR. Ensure your antibody is in a suitable buffer, such as PBS.
-
Incomplete Antibody Modification: In a two-step conjugation, incomplete activation of the antibody with the SMCC linker will naturally lead to a lower final DAR.
Q2: I'm observing significant aggregation of my this compound ADC. What can I do to minimize this?
A2: ADC aggregation is a common issue, particularly with hydrophobic payloads like DM1.[2][3] Here are some strategies to mitigate aggregation:
-
Optimize Conjugation Conditions: Using organic co-solvents to dissolve the hydrophobic linker-payload can sometimes lead to antibody denaturation and aggregation.[4] Minimizing the amount of co-solvent and keeping the reaction on ice can be beneficial.
-
Control the DAR: Higher DARs increase the surface hydrophobicity of the ADC, making it more prone to aggregation.[2] If aggregation is a persistent issue, consider targeting a lower DAR.
-
Formulation and Storage: Store the purified ADC in a buffer that promotes stability. This may include excipients like polysorbate 20 or sucrose. Avoid repeated freeze-thaw cycles.
-
Purification Method: Prompt purification after conjugation using methods like Size Exclusion Chromatography (SEC) can remove aggregates and unreacted reagents.
-
Advanced Conjugation Techniques: Immobilizing the antibody on a solid support during conjugation can physically prevent ADC molecules from interacting and aggregating.
Q3: How does the choice of linker impact the therapeutic index of a this compound ADC?
A3: The linker is a critical component that significantly influences both the efficacy and toxicity of an ADC. For this compound, a non-cleavable thioether linker like SMCC is commonly used. The stability of this linker in circulation is paramount to prevent premature release of the DM1 payload, which can lead to off-target toxicity. The linker must be stable in the bloodstream but allow for the release of the active cytotoxic agent following internalization into the target cancer cell.
Q4: What are the key analytical methods for characterizing this compound ADCs?
A4: Comprehensive characterization is essential to ensure the quality and consistency of your ADC. Key methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a primary method for determining the DAR and the distribution of different drug-loaded species.
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of aggregation in the ADC preparation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry, can also be used to determine the DAR, typically after reducing the antibody into its light and heavy chains.
-
Mass Spectrometry (MS): Intact MS analysis provides the molecular weight of the different ADC species, confirming the conjugation and allowing for DAR calculation.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Stoichiometry | Ensure accurate calculation of the molar excess of the SMCC linker and this compound. A typical starting point is a 5-20 fold molar excess of the linker-payload complex over the antibody. |
| Suboptimal Reaction Buffer | Verify the pH of your conjugation buffer. For lysine conjugation with SMCC, a pH of 7.5-8.5 is often optimal. Avoid buffers containing primary amines. |
| Poor Reagent Quality | Use fresh, high-quality SMCC linker and this compound. Protect them from excessive light and moisture. |
| Antibody Impurities | Purify the antibody to >95% purity before conjugation. Remove any interfering substances from the antibody formulation buffer via dialysis or buffer exchange. |
| Insufficient Reaction Time/Temperature | Optimize the reaction time and temperature. While room temperature for 1-2 hours is a common starting point, some protocols may benefit from longer incubation at 4°C. |
Issue 2: High Levels of ADC Aggregation
| Possible Cause | Troubleshooting Step |
| High Hydrophobicity | If possible, use a more hydrophilic linker. Consider targeting a lower average DAR, as higher DARs increase hydrophobicity. |
| Unfavorable Buffer Conditions | Screen different buffer conditions (pH, ionic strength) for both the conjugation reaction and the final formulation to find what best maintains ADC solubility. |
| Presence of Unreacted Species | Immediately purify the ADC after the conjugation reaction to remove unreacted, hydrophobic linker-payload molecules that can contribute to aggregation. |
| Physical Stress | Minimize agitation and avoid repeated freeze-thaw cycles during storage and handling. |
| Co-solvent Induced Denaturation | Reduce the percentage of organic co-solvent used to dissolve the linker-payload to the minimum required. Add the co-solvent mixture to the antibody solution slowly while gently mixing. |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on this compound ADC Properties
| DAR | In Vitro Potency (IC50) | In Vivo Efficacy | Plasma Clearance | Toxicity |
| Low (e.g., 2) | Moderate | Moderate | Slower | Generally Lower |
| Medium (e.g., 4) | High | High | Moderate | Moderate |
| High (e.g., 8) | Very High | May decrease at very high DARs | Faster | Generally Higher |
Note: The optimal DAR is a balance between efficacy and toxicity and is specific to the antibody, target antigen, and tumor model. Higher DARs can sometimes lead to faster clearance, reducing overall efficacy in vivo.
Table 2: Representative IC50 Values for this compound ADCs in Cancer Cell Lines
| ADC Target | Cell Line | IC50 (pM) | Reference |
| HER2 (T-DM1) | NCI-N87 | 82 ± 10 | |
| HER2 (T-DM1) | HCC1954 | 33 ± 20 | |
| EGFR (J2898A-SMCC-DM1) | MDA-MB-468 | 49,900 |
Experimental Protocols
Protocol 1: Lysine-Based this compound Conjugation using SMCC Linker
Materials:
-
Antibody (in PBS, pH 7.4) at a concentration of 5-10 mg/mL
-
SMCC-DM1
-
Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching Solution (e.g., 100 mM Glycine or Tris buffer)
-
Purification column (e.g., SEC)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.
-
SMCC-DM1 Preparation: Dissolve SMCC-DM1 in a minimal amount of DMA or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: a. Adjust the pH of the antibody solution to 8.0 using the conjugation buffer if necessary. b. Add the desired molar excess of SMCC-DM1 (e.g., 8 molar equivalents) to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v). c. Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
Quenching: Add an excess of the quenching solution (e.g., 80 molar equivalents of glycine) to stop the reaction by capping any unreacted SMCC linkers. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC).
Protocol 2: Purification of this compound ADC by Size Exclusion Chromatography (SEC)
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or FPLC system
-
Mobile Phase (e.g., PBS, pH 7.4)
-
Crude ADC reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a typical flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter the crude ADC reaction mixture through a 0.22 µm syringe filter to remove any large aggregates or particulates.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. The ADC will elute as the main peak, typically before the smaller, unreacted linker-payload molecules. Collect fractions corresponding to the ADC peak.
-
Analysis: Analyze the collected fractions for protein concentration (e.g., by measuring absorbance at 280 nm), aggregation (by analytical SEC), and DAR (by HIC).
Protocol 3: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol)
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Data Analysis: a. Monitor the elution profile at 280 nm. b. Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated DM1 molecules (DAR 0, DAR 1, DAR 2, etc.). c. Integrate the area of each peak. d. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100
Protocol 4: In Vitro Off-Target Cytotoxicity Assay
Materials:
-
Target-positive cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Target-negative cell line (e.g., a HER2-negative cell line)
-
Cell culture medium and supplements
-
96-well plates
-
This compound ADC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both the target-positive and target-negative cell lines in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and cytotoxicity (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: a. Normalize the data to the untreated control wells to determine the percentage of cell viability. b. Plot the percentage of cell viability against the ADC concentration (log scale). c. Determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell viability) for both cell lines. A significantly higher IC50 in the target-negative cell line indicates good target specificity and lower potential for off-target toxicity.
Visualizations
Caption: Workflow for the two-step lysine-based conjugation of this compound to an antibody.
Caption: General mechanism of action for a this compound antibody-drug conjugate.
Caption: Troubleshooting decision tree for common this compound ADC conjugation issues.
References
Technical Support Center: DM1-SMe Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of DM1-SMe, particularly in the context of its use in antibody-drug conjugates (ADCs) in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability differ from DM1?
DM1 is a thiol-containing maytansinoid derivative used as a cytotoxic payload in ADCs.[1] This thiol group makes DM1 susceptible to oxidation and disulfide exchange in aqueous solutions.[2] this compound is a derivative where the thiol group is capped with a methyl group, forming a more stable thioether.[2][] This increased stability makes this compound suitable as a control in experimental settings.[1] However, in the context of ADCs, "this compound" often refers to the DM1 molecule after it has been conjugated to a linker, forming a stable thioether bond.
Q2: What are the primary stability concerns for DM1 conjugated to an antibody in an aqueous solution?
The main stability issue for DM1-containing ADCs, particularly those using maleimide-based linkers like SMCC, is the potential for premature drug release. This can occur through the degradation of the linker connecting DM1 to the antibody. Factors such as pH, temperature, and the presence of other molecules in the solution can influence this stability.
Q3: What is the retro-Michael reaction and how does it affect ADC stability?
The retro-Michael reaction is a key degradation pathway for ADCs with maleimide-based linkers. This reaction involves the reversal of the initial thiol-maleimide conjugation, leading to the cleavage of the bond between the linker and the DM1 payload. This results in the premature release of the cytotoxic drug, which can lead to off-target toxicity and reduced therapeutic efficacy.
Q4: Can the stability of the DM1-linker be improved?
Yes, the stability of the linkage can be enhanced. One common mechanism is the hydrolysis of the succinimide ring within the maleimide-thiol adduct. This ring-opening reaction results in a more stable structure that is less prone to the retro-Michael reaction. Additionally, the design of the linker itself, such as incorporating hydrophilic elements like PEG, can improve the overall stability and solubility of the ADC.
Troubleshooting Guide
Issue: I am observing a decrease in the drug-to-antibody ratio (DAR) of my DM1-ADC over time in my aqueous formulation.
This indicates premature drug release. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Retro-Michael Reaction | - Optimize pH: Maintain the formulation pH between 5.0 and 6.5, as higher pH can accelerate the retro-Michael reaction. - Control Temperature: Store the ADC at recommended low temperatures (e.g., 2-8°C) to minimize degradation. - Promote Hydrolysis: Consider a post-conjugation incubation step at a slightly elevated pH (e.g., pH 7.5-8.5) for a controlled period to promote the stabilizing hydrolysis of the succinimide ring, followed by buffer exchange to the final formulation buffer. |
| Presence of Thiols | - Ensure Purity: Use high-purity reagents and buffers to avoid contamination with external thiols that can facilitate thiol-maleimide exchange. |
| Oxidation | - Use of Antioxidants: In some cases, the addition of antioxidants to the formulation may be considered to prevent oxidative degradation of the linker or payload, though this should be carefully evaluated for compatibility. |
Issue: I am observing aggregation of my DM1-ADC in solution.
ADC aggregation can impact efficacy and safety. The hydrophobicity of the DM1 payload can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity | - Optimize Formulation: Screen different buffer conditions and excipients (e.g., polysorbates, sugars) to improve the solubility and stability of the ADC. - Linker Design: For future ADC development, consider using more hydrophilic linkers to counteract the hydrophobicity of the DM1 payload. |
| High DAR | - Control Conjugation: A high drug-to-antibody ratio can increase hydrophobicity and the propensity for aggregation. Optimize the conjugation reaction to achieve a lower, more homogenous DAR. |
| Thermal Stress | - Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. Aliquot the ADC solution to minimize the number of freeze-thaw cycles. - Proper Storage: Store at recommended temperatures to maintain conformational stability. |
Quantitative Data Summary
The stability of the DM1-linker conjugate is influenced by several factors. The following table summarizes the general effects of these factors.
| Parameter | Effect on Stability | General Recommendation |
| pH | Higher pH (alkaline) can accelerate both the retro-Michael reaction and the stabilizing succinimide ring hydrolysis. | Maintain a slightly acidic to neutral pH (e.g., 5.0-7.0) for long-term storage to balance stability. |
| Temperature | Increased temperature accelerates degradation pathways. | Store at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures. |
| Presence of Thiols | External thiols (e.g., glutathione in plasma) can promote payload loss via thiol-exchange. | Use purified components and consider linker designs that are more resistant to thiol exchange. |
| Linker Chemistry | The chemical structure of the linker significantly impacts stability. Hydrophilic linkers can improve solubility and stability. | Select linkers that are designed for enhanced stability, such as those that promote rapid hydrolysis of the succinimide ring. |
Experimental Protocols
Protocol: Assessing the Stability of a DM1-ADC in Aqueous Solution
This protocol outlines a general method for evaluating the stability of a DM1-conjugated antibody in an aqueous buffer.
1. Materials:
- Purified DM1-ADC
- Formulation buffer (e.g., phosphate-buffered saline, pH 7.4, or a custom formulation buffer)
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Analytical instruments: HPLC with a size-exclusion column (SEC-HPLC), LC-MS system, and/or hydrophobic interaction chromatography (HIC) system.
2. Procedure:
- Sample Preparation: Dilute the DM1-ADC to a working concentration in the desired formulation buffer. Prepare multiple aliquots for each time point and temperature condition to be tested.
- Time Zero (T0) Analysis: Immediately analyze one aliquot of the prepared sample to establish the baseline characteristics of the ADC.
- SEC-HPLC: Determine the percentage of monomer, aggregates, and fragments.
- HIC-HPLC or RP-HPLC: Determine the drug-to-antibody ratio (DAR).
- LC-MS: Confirm the identity of the ADC and characterize any degradation products.
- Incubation: Place the remaining aliquots in the temperature-controlled environments.
- Time Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove one aliquot from each temperature condition and repeat the analyses performed at T0.
- Data Analysis: Compare the results from each time point to the T0 data.
- Plot the percentage of monomer over time for each temperature to assess aggregation and fragmentation.
- Plot the average DAR over time for each temperature to determine the rate of drug release.
- Analyze LC-MS data to identify and quantify any degradation products, such as free DM1 or linker-DM1 metabolites.
Visualizations
Caption: Troubleshooting workflow for DM1-ADC stability.
Caption: Degradation pathways for thiol-maleimide linkages.
Caption: Workflow for assessing ADC stability.
References
Troubleshooting Inconsistent DM1-SMe Conjugation Results: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during the conjugation of the cytotoxic payload DM1-SMe to antibodies. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and provide actionable solutions to improve the consistency and quality of your antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent Drug-to-Antibody Ratio (DAR) in our this compound conjugations?
Inconsistent Drug-to-Antibody Ratios (DAR) are a frequent challenge in ADC development and can stem from several factors throughout the conjugation process. The inherent heterogeneity of lysine conjugations, where the linker reacts with multiple available lysine residues on the antibody, is a primary contributor.[1][2] Even with established protocols, minor variations can lead to significant differences in the final product.
Key factors influencing DAR consistency include:
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Reaction Parameters: Minor fluctuations in pH, temperature, and reaction time can significantly impact the conjugation efficiency and the resulting DAR.[3]
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Reagent Quality and Stoichiometry: The purity and concentration of the antibody, this compound, and linker are critical. Inaccurate molar ratios of linker and payload to the antibody will directly affect the final DAR.
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Process Control: The rate of reagent addition, mixing efficiency, and the type of reaction vessel can all introduce variability.[3]
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Antibody Characteristics: The specific properties of the monoclonal antibody (mAb), including its isoelectric point and the accessibility of its lysine residues, can influence the conjugation outcome.
Q2: We are observing a high percentage of unconjugated antibody in our final product. What are the likely causes and how can we improve conjugation efficiency?
A high proportion of unconjugated antibody points to suboptimal reaction conditions or issues with the reagents. Here are the primary areas to investigate:
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Suboptimal Reaction pH: The pH of the reaction buffer is crucial for both antibody stability and the reactivity of the linker. For typical SMCC-based linkers, a pH range of 7.2-7.5 is generally recommended. Deviation from the optimal pH can reduce conjugation efficiency.
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Insufficient Molar Ratio of Linker/DM1-SMe: An insufficient amount of the linker or this compound payload relative to the antibody will result in incomplete conjugation. It is advisable to perform optimization studies to determine the ideal molar ratio for your specific antibody.
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Reagent Instability: Ensure that the this compound and linker have been stored correctly and have not degraded. This compound should be stored at -20°C for long-term storage and protected from light.[]
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Inefficient Purification: The purification method used to remove unconjugated payload and linker may also inadvertently remove partially conjugated species if not properly optimized, leading to an apparent increase in the unconjugated antibody fraction.
Q3: Our ADC is showing batch-to-batch variability in efficacy, even with a consistent average DAR. What could be the underlying issue?
While the average DAR is a critical quality attribute, it does not fully describe the heterogeneity of the ADC mixture. ADCs with the same average DAR can have different distributions of drug-loaded species (e.g., a mix of DAR 0, 2, 4, 6, and 8). This distribution can impact the overall efficacy and pharmacokinetic properties of the ADC.
Factors contributing to this variability include:
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Site of Conjugation: The specific lysine residues that are conjugated can vary between batches. Conjugation at different sites can affect the antibody's antigen-binding affinity and overall stability.
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Analytical Method Limitations: The method used to determine the average DAR (e.g., UV-Vis spectroscopy) may not provide information about the distribution of different DAR species. More advanced techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry are needed to characterize this heterogeneity.
-
Product Aggregation: Inconsistent levels of aggregation in the final product can also lead to variable efficacy. Size Exclusion Chromatography (SEC) should be used to monitor for aggregation.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Consistent DAR
This guide provides a systematic approach to optimizing your this compound conjugation reaction to achieve a more consistent DAR.
Table 1: Key Reaction Parameters and Recommended Starting Points
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.0 | Balances antibody stability with linker reactivity. |
| Temperature | 4°C - 25°C | Lower temperatures can slow the reaction, providing better control. |
| Reaction Time | 1 - 24 hours | Longer reaction times can lead to higher DAR but also potential degradation. |
| Molar Ratio (Linker:Ab) | 5:1 to 20:1 | Higher ratios increase the likelihood of higher DAR species. |
| Molar Ratio (this compound:Ab) | 5:1 to 20:1 | Should be in slight excess of the linker ratio. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |
Experimental Workflow for Optimization:
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DM1-SMe Antibody-Drug Conjugate Efficacy
Welcome to the technical support center for DM1-SMe Antibody-Drug Conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to the impact of the drug-to-antibody ratio (DAR) on ADC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for this compound ADCs?
A1: The drug-to-antibody ratio (DAR) represents the average number of this compound cytotoxic drug molecules conjugated to a single antibody.[1] It is a critical quality attribute because it directly influences the ADC's therapeutic window by affecting its efficacy, safety, and pharmacokinetic profile.[1][2] An optimal DAR is crucial for balancing the delivery of a potent cytotoxic payload to tumor cells with potential off-target toxicities and maintaining favorable pharmacokinetic properties.[2]
Q2: How does an increasing DAR generally affect the in vitro and in vivo efficacy of a this compound ADC?
A2: Generally, a higher DAR leads to increased potency in in vitro cytotoxicity assays.[3] However, this does not always translate to enhanced in vivo efficacy. While a low DAR may result in reduced potency, a very high DAR can lead to issues such as ADC aggregation, increased hydrophobicity, and faster clearance from circulation, which can ultimately decrease its overall anti-tumor activity in vivo.
Q3: What is the typical mechanism of action for a this compound ADC?
A3: A this compound ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload. DM1 is a potent microtubule inhibitor. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.
Q4: What are the most common methods for determining the DAR of a this compound ADC?
A4: The most common analytical techniques for DAR determination include:
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Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated drug.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains to determine drug distribution.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of different ADC species, allowing for accurate DAR calculation.
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UV/Vis Spectroscopy: A simpler and quicker method that estimates the average DAR based on the absorbance of the protein and the drug.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound ADCs.
Issue 1: Low average DAR despite using a high molar excess of this compound linker during conjugation.
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency. | Systematically vary the pH, temperature, and incubation time of the conjugation reaction to find the optimal conditions for your specific antibody and linker. |
| Antibody Quality Issues: Impurities in the antibody preparation or inaccurate concentration measurement can lead to inconsistent results. | Ensure the antibody is highly pure (>95%) and accurately quantified. Consider re-purifying the antibody if necessary. |
| Interfering Buffer Components: Substances in the antibody buffer (e.g., Tris, glycerol, sodium azide) can interfere with the conjugation reaction. | Perform a buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) prior to adding the drug-linker. |
| Inactive Drug-Linker: The this compound linker may have degraded due to improper storage or handling. | Use a fresh batch of the drug-linker or verify the activity of the existing stock. |
Issue 2: High levels of aggregation observed in the final ADC product.
| Possible Causes | Troubleshooting Steps |
| High DAR and Hydrophobicity: DM1 is a hydrophobic molecule, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation. | 1. Reduce Molar Excess of Drug-Linker: Use a lower molar ratio of the drug-linker to the antibody during conjugation to achieve a lower average DAR. 2. Optimize Formulation Buffer: Screen different buffer conditions (pH, ionic strength) and consider adding excipients like polysorbate to improve ADC solubility and stability. |
| Conjugation Process Conditions: The use of organic co-solvents to dissolve the hydrophobic drug-linker can denature the antibody. | Minimize the percentage of organic co-solvent in the final reaction mixture. Add the drug-linker solution to the antibody solution slowly while stirring. |
| Environmental Stress: Exposure to heat, agitation, or freeze-thaw cycles can induce aggregation. | Store the ADC at the recommended temperature and avoid vigorous shaking or multiple freeze-thaw cycles. |
Issue 3: Inconsistent in vitro potency (IC50 values) between ADC batches with similar DARs.
| Possible Causes | Troubleshooting Steps | | Variability in Cell-Based Assays: Inherent biological variability in cell culture can lead to inconsistent results. | 1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range, ensure consistent seeding density, and use the same batch of media and supplements. 2. Implement Proper Controls: Always include a reference standard ADC batch and an unconjugated antibody control in each assay. | | ADC Stability Issues: The ADC may be degrading over time, leading to a loss of potency. | Assess the stability of your ADC under the storage conditions used. Perform a new characterization of the ADC to confirm its integrity before conducting potency assays. | | Assay Endpoint and Incubation Time: The chosen assay endpoint and incubation time may not be optimal for capturing the full cytotoxic effect. | Optimize the incubation time for the cytotoxicity assay. Ensure the chosen endpoint (e.g., MTT, CellTiter-Glo) is appropriate for the expected mechanism of cell death. |
Issue 4: Unexpectedly high in vivo toxicity or rapid clearance.
| Possible Causes | Troubleshooting Steps | | High DAR: ADCs with a high DAR (e.g., >8) are often cleared more rapidly from circulation, potentially leading to increased off-target toxicity. | If toxicity is observed, consider producing an ADC with a lower DAR for in vivo studies. An optimal DAR is often a balance between efficacy and safety. | | Linker Instability: Premature release of the DM1 payload in circulation can lead to systemic toxicity. | While this compound is typically used with a stable linker, ensure the linker chemistry is appropriate and that the linker is not being cleaved prematurely. | | Off-Target Uptake: The ADC may be taken up by non-target tissues, leading to toxicity. | Investigate the expression of the target antigen in non-tumor tissues. Consider using an isotype control ADC to assess non-specific uptake. |
Data Presentation
Table 1: Impact of DAR on In Vitro Cytotoxicity of a this compound ADC
| Average DAR | IC50 (nM) on HER2+ Cell Line (SK-BR-3) | IC50 (nM) on HER2 low Cell Line (JIMT-1) |
| 4 | 0.155 | 30.59 |
| 8 | 0.071 | 4.455 |
This data is illustrative and compiled from trends reported in the literature. Actual values will vary depending on the specific antibody, linker, and experimental conditions.
Table 2: Influence of DAR on Pharmacokinetic Parameters of a Maytansinoid ADC
| Average DAR | Clearance Rate | In Vivo Efficacy |
| ~2 - 6 | Comparable, slower clearance | Better therapeutic index |
| ~9 - 10 | Rapid clearance | Decreased efficacy |
This table summarizes general findings on how DAR affects the in vivo disposition and efficacy of maytansinoid ADCs.
Experimental Protocols
Protocol 1: Determination of ADC Cytotoxicity using MTT Assay
This protocol outlines a general procedure for assessing the in vitro potency of a this compound ADC.
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Cell Seeding:
-
Seed target antigen-positive and negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates at 37°C and 5% CO2 overnight to allow for cell attachment.
-
-
ADC Treatment:
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Prepare serial dilutions of the this compound ADC, unconjugated antibody, and a relevant isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a blank control.
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Incubate the plates for a predetermined period (e.g., 72-120 hours).
-
-
MTT Assay:
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Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to dissolve the formazan crystals.
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Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
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Read the absorbance at 570 nm using a microplate reader.
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Subtract the absorbance of the blank wells from all other wells.
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Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the DAR of a this compound ADC.
-
Mobile Phase Preparation:
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Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
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Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
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Filter both mobile phases through a 0.22 µm filter.
-
-
System Setup:
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Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with the mobile phase A at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
-
Sample Preparation:
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Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
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-
Data Acquisition:
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Inject the prepared sample onto the equilibrated column.
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Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
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Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
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The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.
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Integrate the peak areas for each DAR species.
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Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
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Mandatory Visualizations
Caption: Mechanism of action of a this compound ADC.
References
Validation & Comparative
Validating DM1-SMe ADC Potency: A Comparative Guide to IC50 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Antibody-Drug Conjugates (ADCs) utilizing the microtubule-disrupting agent DM1-SMe, with a focus on validation through IC50 (half-maximal inhibitory concentration) assays. Experimental data from various studies are presented to benchmark performance against other common ADC payloads. Detailed methodologies for conducting these crucial potency assays are also provided to ensure reproducibility and accuracy in your research.
Comparative Potency of ADC Payloads
The selection of a cytotoxic payload is a critical determinant of an ADC's therapeutic efficacy. This compound, a maytansinoid derivative, is a potent tubulin inhibitor that induces cell cycle arrest and apoptosis.[1] The following table summarizes the reported IC50 values for ADCs carrying various payloads across different cancer cell lines. It is important to note that these values can vary depending on the specific antibody, linker, target antigen expression, and experimental conditions.
| Payload Class | Payload | Antibody-Drug Conjugate (ADC) | Cancer Cell Line | IC50 (nM) | Reference |
| Maytansinoid | DM1 | Trastuzumab-DM1 (T-DM1) | SK-BR-3 (Breast Cancer) | ~0.1 - 7.9 | [2][3] |
| Maytansinoid | DM1 | Trastuzumab-DM1 (T-DM1) | SKOV-3 (Ovarian Cancer) | 0.15 | [4] |
| Auristatin | MMAE | cAC10-vcMMAE | Karpas 299 (Lymphoma) | Potently cytotoxic | [1] |
| Auristatin | MMAF | cAC10-vcMMAF | Karpas 299 (Lymphoma) | Less potent than MMAE | |
| Topoisomerase I Inhibitor | SN-38 | Sacituzumab Govitecan | Various | Varies |
Note: Direct comparison between different studies should be made with caution due to variations in experimental setups. However, the data consistently demonstrates the sub-nanomolar to low nanomolar potency of DM1-based ADCs.
Experimental Protocol: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol details a common method for determining the IC50 of an ADC using a tetrazolium-based (MTT) colorimetric assay to measure cell viability.
Materials:
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Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
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Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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96-well flat-bottom cell culture plates
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This compound ADC and control antibody
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Culture the target cells to ~80% confluency.
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Harvest the cells using Trypsin-EDTA and resuspend in complete medium.
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Count the cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.
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Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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ADC Treatment:
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Prepare a serial dilution of the this compound ADC and the unconjugated antibody (as a negative control) in complete medium. A typical concentration range would be from 1 pM to 1 µM.
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Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control.
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Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the payload's mechanism of action.
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-
MTT Assay:
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After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
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Carefully remove the medium containing MTT from the wells.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
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Read the absorbance of each well at 570 nm using a microplate reader.
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Subtract the absorbance of the blank wells from all other readings.
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Calculate the percentage of cell viability for each concentration relative to the untreated control wells (100% viability).
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Plot the percentage of cell viability against the logarithm of the ADC concentration.
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Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
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Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the biological impact of this compound ADCs, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eradication of growth of HER2-positive ovarian cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate in mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of DM1-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics requires rigorous analytical characterization to ensure their efficacy and safety. This guide provides an objective comparison of key analytical methods—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the characterization of DM1-SMe ADCs, a class of ADCs utilizing a potent maytansinoid payload (DM1) conjugated to the antibody via a thiol-containing linker (SMe). This document outlines detailed experimental protocols, presents quantitative data for method comparison, and visualizes experimental workflows to aid researchers in selecting the most appropriate analytical strategies.
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a cornerstone for the separation and analysis of ADCs, providing critical information on purity, aggregation, and drug-to-antibody ratio (DAR). The primary HPLC methods employed for ADC characterization are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase HPLC (RP-HPLC).
Method Comparison
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. | Separation based on hydrodynamic radius (size) under native or denaturing conditions. | Separation based on hydrophobicity under denaturing conditions. |
| Primary Application | Determination of drug-to-antibody ratio (DAR) distribution.[1][2] | Analysis of aggregates, fragments, and high/low molecular weight species.[3] | Analysis of intact ADC, reduced light and heavy chains, and DAR determination.[4][5] |
| Mobile Phase | High salt concentration (e.g., ammonium sulfate) in the initial mobile phase, with a decreasing salt gradient for elution. | Aqueous buffer (e.g., phosphate-buffered saline). Organic modifiers may be added for hydrophobic ADCs. | Aqueous buffer with organic solvents (e.g., acetonitrile) and ion-pairing agents (e.g., TFA), with an increasing organic gradient for elution. |
| Advantages | - Preserves the native structure of the ADC.- Gold standard for DAR determination of cysteine-linked ADCs.- Good resolution of different drug-loaded species. | - Mild, non-denaturing conditions possible.- Direct assessment of aggregation and fragmentation. | - High resolution.- Compatible with MS. |
| Limitations | - High salt concentrations are incompatible with direct MS coupling.- May not be suitable for highly hydrophobic ADCs. | - Potential for non-specific interactions between the ADC and the column matrix, especially for hydrophobic ADCs. | - Denaturing conditions can disrupt the non-covalent interactions in cysteine-linked ADCs.- May not be suitable for intact analysis of all ADCs. |
Experimental Protocols
1.2.1. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
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Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
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Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
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Gradient: 0-100% B over 20 minutes
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Flow Rate: 0.8 mL/min
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Temperature: 25°C
-
Detection: UV at 280 nm
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Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.
1.2.2. Size Exclusion Chromatography (SEC) for Aggregate Analysis
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Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Flow Rate: 0.5 mL/min
-
Temperature: 25°C
-
Detection: UV at 280 nm
-
Sample Preparation: Dilute ADC to 1 mg/mL in mobile phase.
1.2.3. Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis
-
Column: ZORBAX RRHD SB300-C8, 2.1 mm x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 25-50% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Temperature: 75°C
-
Detection: UV at 280 nm
-
Sample Preparation: Reduce the ADC (1 mg/mL) with 20 mM Dithiothreitol (DTT) at 37°C for 30 minutes. Quench the reaction by adding an equal volume of 1% formic acid.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful tool for the characterization of ADCs, providing accurate mass measurements to determine the average DAR, identify drug-loaded species, and characterize modifications. Both native and denaturing MS approaches are utilized.
Method Comparison
| Parameter | Native Mass Spectrometry | Denaturing Mass Spectrometry |
| Principle | Analysis of the intact ADC in its folded, native-like conformation. | Analysis of the ADC in its unfolded, denatured state. |
| Primary Application | Determination of DAR and drug load distribution of intact cysteine-linked ADCs. | Characterization of reduced light and heavy chains, and lysine-linked ADCs. |
| Sample Preparation | Buffer exchange into a volatile, non-denaturing buffer (e.g., ammonium acetate). | Dilution in an acidic, organic solvent-containing buffer (e.g., acetonitrile/water with formic acid). |
| Ionization | Electrospray Ionization (ESI) under "soft" conditions to preserve non-covalent interactions. | ESI under conditions that promote denaturation and high charge states. |
| Advantages | - Preserves the integrity of non-covalently linked ADCs (e.g., cysteine-linked).- Provides information on the entire ADC molecule.- Can be coupled with SEC for online buffer exchange. | - Higher charge states can lead to better resolution in some mass analyzers.- Can be directly coupled with RP-HPLC. |
| Limitations | - Lower charge states may require mass analyzers with a higher m/z range.- Sensitivity can be lower compared to denaturing MS for some instruments. | - Disrupts the structure of cysteine-linked ADCs, preventing analysis of the intact conjugate. |
Experimental Protocols
2.2.1. Native SEC-MS for Intact ADC Analysis
-
LC System: UHPLC with a biocompatible flow path.
-
Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm.
-
Mobile Phase: 50 mM Ammonium Acetate.
-
Flow Rate: 0.2 mL/min.
-
MS System: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 80 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 250°C.
-
Mass Range: 1000-7000 m/z.
-
Sample Preparation: Dilute ADC to 0.5 mg/mL in 50 mM Ammonium Acetate.
2.2.2. Denaturing RP-LC-MS for Reduced ADC Analysis
-
LC System: UHPLC system.
-
Column: Waters ACQUITY UPLC BEH C4, 2.1mm x 50mm, 300Å, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 8 minutes.
-
Flow Rate: 200 µL/min.
-
Column Temperature: 80°C.
-
MS System: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Mass Range: 500-4000 m/z.
-
Sample Preparation: Reduce the ADC (1 mg/mL) with 20 mM DTT at 37°C for 30 minutes.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the characterization of this compound ADCs.
Overall workflow for this compound ADC characterization.
Workflow for determining the Drug-to-Antibody Ratio (DAR).
Conclusion
The comprehensive characterization of this compound ADCs necessitates an orthogonal approach, employing a combination of HPLC and MS techniques. HIC remains the gold standard for determining the DAR distribution of cysteine-linked ADCs under native conditions. SEC is indispensable for monitoring aggregation and fragmentation, which are critical quality attributes. RP-HPLC, particularly when coupled with MS, provides high-resolution separation of the reduced antibody chains, offering an alternative method for DAR calculation and detailed structural analysis. Native MS is crucial for analyzing the intact, non-covalently assembled cysteine-linked ADCs, providing a direct measure of the DAR and drug load distribution. In contrast, denaturing MS is well-suited for the analysis of the individual subunits after reduction.
The selection of the most appropriate analytical methods will depend on the specific quality attribute being assessed and the stage of drug development. By leveraging the complementary information provided by these techniques, researchers can gain a thorough understanding of the physicochemical properties of their this compound ADC candidates, ensuring the development of safe and effective therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 5. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unraveling the Impact of Linker Technologies on DM1-SMe Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the critical selection of the linker, the molecular bridge between the antibody and the cytotoxic payload. This guide provides an objective, data-driven comparison of different linker technologies for the potent maytansinoid payload, DM1-SMe, summarizing key findings from head-to-head preclinical studies.
The stability of an ADC in circulation and the efficiency of its payload release within the target cancer cell are paramount to achieving a wide therapeutic window. The choice of linker dictates these pharmacokinetic and pharmacodynamic properties. Here, we delve into comparative studies of various linker strategies for this compound, focusing on quantitative data to inform the selection of the optimal linker for next-generation ADCs.
Comparative Performance of this compound Linkers: A Quantitative Overview
The following tables summarize key quantitative data from head-to-head studies comparing different linker technologies for this compound, focusing on in vitro potency, in vivo efficacy, and pharmacokinetics.
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC | Cell Line | IC50 | Reference |
| Non-cleavable Thioether (SMCC) | T-DM1 | KPL-4 (HER2+) | 0.02 µg/mL | [1] |
| BT-474-EEI (HER2+) | 0.02 µg/mL | [1] | ||
| JIMT-1 (HER2+) | 0.2 µg/mL | [1] | ||
| SK-BR-3 (HER2+) | 0.02 µg/mL | [1] | ||
| Cleavable Disulfide (SPP) | T-SPP-DM1 | KPL-4 (HER2+) | 0.03 µg/mL | [1] |
| BT-474-EEI (HER2+) | 0.05 µg/mL | |||
| JIMT-1 (HER2+) | 0.2 µg/mL | |||
| SK-BR-3 (HER2+) | 0.03 µg/mL | |||
| Non-cleavable Thioether (SMCC) | Anti-EGFR-SMCC-DM1 | BxPC3 (EGFR+) | ~100 ng/mL | |
| Cleavable Peptide (CX) | Anti-EGFR-CX-DM1 | BxPC3 (EGFR+) | ~1 ng/mL |
Table 2: In Vivo Antitumor Efficacy
| Linker Type | ADC | Xenograft Model | Dosing | Outcome | Reference |
| Non-cleavable Thioether (SMCC) | T-DM1 | KPL-4 | 10 mg/kg, single dose | Similar tumor growth inhibition | |
| Cleavable Disulfide (SPP) | T-SPP-DM1 | KPL-4 | 10 mg/kg, single dose | Similar tumor growth inhibition | |
| Non-cleavable Thioether (SMCC) | Anti-EpCAM-SMCC-DM1 | Calu-3 | 15 mg/kg, single dose | Less active | |
| Cleavable Peptide (CX) | Anti-EpCAM-CX-DM1 | Calu-3 | 3 mg/kg, single dose | More active |
Table 3: Pharmacokinetics in Rats
| Linker Type | ADC | Half-life (t½) | Clearance (CL) | AUC (0→∞) | Reference |
| Non-cleavable Thioether (SMCC) | T-DM1 | Not specified | Slower | Higher | |
| Cleavable Disulfide (SPP) | T-SPP-DM1 | Not specified | Faster | Lower | |
| Non-cleavable Thioether (SMCC) | Anti-EGFR-SMCC-DM1 | 10.4 days | 0.7 mL/h/kg | 14,370 h·µg/mL | |
| Cleavable Peptide (CX) | Anti-EGFR-CX-DM1 | 9.9 days | 0.7 mL/h/kg | 15,225 h·µg/mL |
Mechanisms of Action and Experimental Workflows
The distinct mechanisms of payload release for different linker types are crucial for understanding their performance characteristics.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A generalized workflow for determining the in vitro cytotoxicity of ADCs.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay
-
Cell Lines: Human cancer cell lines with varying target antigen expression (e.g., KPL-4, BT-474-EEI, JIMT-1, SK-BR-3 for HER2; BxPC3 for EGFR).
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
ADC Treatment: ADCs are serially diluted in cell culture medium and added to the wells. Cells are typically incubated with the ADCs for 3 to 5 days.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data are normalized to untreated control cells. IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Pharmacokinetic Studies in Rats
-
Animals: Female Sprague-Dawley rats are typically used.
-
Dosing: ADCs are administered as a single intravenous (IV) bolus dose.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 0.08, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours) post-dose into EDTA-containing tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Quantification: The concentration of total antibody (for ADC clearance) and ADC (for stability) in plasma is determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated using non-compartmental analysis with software such as WinNonlin.
In Vivo Tumor Xenograft Studies
-
Animals: Immunocompromised mice (e.g., nu/nu or SCID) are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups and administered a single dose of the ADC via IV injection.
-
Tumor Measurement: Tumor volume is measured two to three times a week using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of treated groups to the vehicle control group.
Discussion and Conclusion
The choice between different linker technologies for this compound ADCs is not straightforward and depends on the specific therapeutic application and the target antigen biology.
The head-to-head comparison of the non-cleavable thioether linker (in T-DM1) and the cleavable disulfide linker (in T-SPP-DM1) revealed similar in vitro and in vivo potencies, despite differences in their plasma clearances. This suggests that for certain targets, both linker types can achieve effective payload delivery to the tumor. The non-cleavable linker leads to the formation of the charged metabolite Lys-MCC-DM1, which is less permeable and may reduce the "bystander effect" but can also lead to lower off-target toxicity. In contrast, cleavable linkers can release the payload in its native, more permeable form, potentially enabling the killing of adjacent antigen-negative tumor cells.
The study comparing the non-cleavable SMCC linker with the cleavable peptide (CX) linker for EGFR and EpCAM-targeting ADCs demonstrated a significant improvement in in vitro cytotoxicity and in vivo efficacy with the cleavable CX linker. This highlights that for some targets, a cleavable linker strategy may be superior. The comparable pharmacokinetic profiles of the anti-EGFR ADCs with SMCC and CX linkers suggest that the observed efficacy differences are likely due to more efficient intracellular payload release and/or a bystander effect.
References
A Comparative Guide to the Stability of Cleavable vs. Non-Cleavable Linkers with DM1-SMe
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the stability of cleavable and non-cleavable linkers when conjugated with the potent microtubule inhibitor DM1-SMe. The information presented herein is supported by experimental data to aid in the rational design of next-generation ADCs.
Introduction to Linker Technology in ADCs
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The ideal linker should be stable in the systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and selective release of the cytotoxic agent within the target cancer cells.
Non-Cleavable Linkers: These linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond between the antibody and the payload.[1][2] The release of the active cytotoxic drug from a non-cleavable linker relies on the complete lysosomal degradation of the antibody component following internalization into the target cell.[1][3] This process releases the payload with the linker and a residual amino acid attached, for instance, lysine-MCC-DM1 in the case of ado-trastuzumab emtansine (Kadcyla®).[1]
Cleavable Linkers: In contrast, cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within cancer cells. These conditions can include the presence of specific enzymes (e.g., cathepsins), a reducing environment (e.g., high glutathione concentrations), or acidic pH. An example of a cleavable linker used with maytansinoids is a disulfide-based linker like SPP.
Quantitative Data Comparison
The stability of the linker has a profound impact on the pharmacokinetics, efficacy, and safety profile of an ADC. Below is a summary of comparative data for this compound ADCs with cleavable and non-cleavable linkers.
In Vivo Efficacy
A study directly compared the in vivo anti-tumor activity of a disulfide-linked, cleavable DM1 conjugate (SPP-DM1) with a thioether-linked, non-cleavable DM1 conjugate (MCC-DM1) in various non-Hodgkin's lymphoma (NHL) xenograft models.
| Xenograft Model | Target Antigen | Linker Type | Efficacy Outcome |
| Raji | CD19 | SPP-DM1 (Cleavable) | Tumor regression |
| MCC-DM1 (Non-cleavable) | Tumor growth inhibition | ||
| Granta-519 | CD20 | SPP-DM1 (Cleavable) | Tumor stasis |
| MCC-DM1 (Non-cleavable) | Tumor growth inhibition | ||
| Raji | CD21 | SPP-DM1 (Cleavable) | Tumor regression |
| MCC-DM1 (Non-cleavable) | Tumor growth inhibition | ||
| BJAB-luc | CD22 | SPP-DM1 (Cleavable) | Tumor regression |
| MCC-DM1 (Non-cleavable) | Tumor regression |
Table 1: In Vivo Efficacy of Cleavable (SPP-DM1) vs. Non-Cleavable (MCC-DM1) ADCs.
Plasma Stability
Non-cleavable linkers are generally considered to have higher stability in plasma compared to many cleavable linkers. This enhanced stability is attributed to the robust nature of the thioether bond in linkers like SMCC, which is not susceptible to enzymatic or chemical cleavage in the circulation. While direct head-to-head quantitative plasma stability data for this compound with different linkers is not extensively published in a comparative format, the faster clearance of some ADCs with cleavable linkers in vivo suggests a lower stability in circulation compared to their non-cleavable counterparts. For instance, T-SPP-DM1 (disulfide linker) was found to have a faster plasma clearance than T-DM1 (thioether linker).
Pharmacokinetics of T-DM1 (Non-Cleavable Linker)
The pharmacokinetics of ado-trastuzumab emtansine (T-DM1), which utilizes the non-cleavable SMCC linker, have been well-characterized in preclinical and clinical studies.
| Parameter | Value | Species |
| Clearance | 0.676 L/day | Human |
| Volume of Distribution (Central) | 3.127 L | Human |
| Terminal Half-life | 3.94 days | Human |
Table 2: Population Pharmacokinetic Parameters of T-DM1 in Patients with HER2-Positive Metastatic Breast Cancer.
The Bystander Effect
The "bystander effect" refers to the ability of a cytotoxic payload released from a target cell to kill neighboring antigen-negative cells. This is a particularly important consideration for treating heterogeneous tumors.
| Linker Type | Bystander Effect | Mechanism |
| Non-Cleavable (e.g., SMCC) | Minimal to None | The released catabolite (e.g., lysine-MCC-DM1) is highly charged and has low cell permeability, preventing it from diffusing to adjacent cells. |
| Cleavable (e.g., Disulfide) | Possible | The released, unmodified payload (DM1) can be more membrane-permeable, allowing it to exert a bystander effect. |
Table 3: Comparison of the Bystander Effect.
Mechanisms of Action and Experimental Workflows
Visualizing the distinct pathways of ADC processing and the methodologies for their evaluation is crucial for a comprehensive understanding.
Caption: Intracellular processing of an ADC with a non-cleavable linker.
Caption: Intracellular processing of an ADC with a cleavable linker.
Caption: General workflow for assessing the stability and efficacy of ADCs.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of ADCs with cleavable and non-cleavable linkers in a relevant in vivo model.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., Raji for NHL models) in the recommended medium and conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., SCID mice).
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 Raji cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer the ADCs intravenously at a specified dose and schedule (e.g., 5 mg/kg, once a week for 3 weeks).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The study endpoint is typically reached when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Plasma Stability Assay by LC-MS
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Immunoaffinity Capture: At each time point, capture the ADC from the plasma using an anti-human Fc antibody conjugated to magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug load on the light and heavy chains.
-
DAR Calculation: Calculate the average DAR at each time point by integrating the peak areas of the drug-conjugated and unconjugated antibody chains. A decrease in the average DAR over time indicates payload deconjugation.
In Vitro Co-culture Cytotoxicity Assay for Bystander Effect
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Lines: Use an antigen-positive cell line and an antigen-negative cell line. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include monocultures of each cell line as controls.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Viability Assessment: Measure the viability of the total cell population using a standard assay (e.g., MTT or CellTiter-Glo).
-
Fluorescence Microscopy/Flow Cytometry: Quantify the number of viable GFP-expressing antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in monoculture treated with the ADC. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.
Conclusion
The stability of the linker is a paramount consideration in the design of this compound-based ADCs. Non-cleavable linkers generally offer superior plasma stability, which can translate to an improved safety profile and a wider therapeutic window. However, this stability comes at the cost of a limited bystander effect, which may be disadvantageous in the context of heterogeneous tumors. Conversely, cleavable linkers have the potential to induce a bystander effect but may be more prone to premature payload release in the circulation, leading to potential off-target toxicities. The choice between a cleavable and non-cleavable linker should be guided by the specific biological context of the target, the nature of the tumor microenvironment, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical ADC parameters.
References
Unveiling the Potency of DM1-SMe ADCs: An In Vitro and In Vivo Correlation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of antibody-drug conjugates (ADCs) utilizing the maytansinoid payload DM1-SMe. We delve into the experimental data that underpins the correlation between laboratory assays and animal model efficacy, offering a comparative analysis against other prominent ADC platforms. This document is intended to serve as a practical resource for the scientific community, presenting data-driven insights into the performance of this compound ADCs.
Comparative Analysis of In Vitro Cytotoxicity
The cornerstone of ADC development is the potency of its cytotoxic payload. DM1, a derivative of maytansine, is a highly potent microtubule-disrupting agent.[1][] When conjugated to a monoclonal antibody via a linker such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), it forms a stable and effective ADC. The in vitro cytotoxicity of these ADCs is typically evaluated using assays that measure cell viability, such as the MTT assay, from which the half-maximal inhibitory concentration (IC50) is determined.[3][4][5]
A critical aspect of ADC evaluation is a head-to-head comparison with other payload technologies under identical experimental conditions. Below, we summarize the in vitro cytotoxicity of a DM1-based ADC (Trastuzumab-DM1 or T-DM1) against a duocarmycin-based ADC, SYD985 (Trastuzumab-vc-seco-DUBA), in various HER2-expressing breast cancer cell lines.
| Cell Line | HER2 Expression | ADC Platform | IC50 (ng/mL) | Fold Difference (SYD985 vs. T-DM1) |
| SK-BR-3 | 3+ | T-DM1 | 15 | - |
| SYD985 | 13 | 1.2x more potent | ||
| NCI-N87 | 3+ | T-DM1 | 24 | - |
| SYD985 | 23 | 1.0x (similar potency) | ||
| BT-474 | 3+ | T-DM1 | 29 | - |
| SYD985 | 29 | 1.0x (similar potency) | ||
| KPL-4 | 2+ | T-DM1 | 150 | - |
| SYD985 | 50 | 3.0x more potent | ||
| MDA-MB-453 | 2+ | T-DM1 | >1000 | - |
| SYD985 | 20 | >50x more potent | ||
| MCF-7/HER2 | 1+ | T-DM1 | 300 | - |
| SYD985 | 30 | 10.0x more potent |
Data compiled from preclinical studies of SYD985.
Key Observation: In cell lines with high HER2 expression (3+), both T-DM1 and SYD985 exhibit similar, potent cytotoxic activity. However, in cell lines with low to moderate HER2 expression (1+ to 2+), the duocarmycin-based ADC, SYD985, is significantly more potent than T-DM1. This suggests that the choice of payload can be critical for targeting tumors with heterogeneous or low antigen expression.
In Vivo Antitumor Activity: Xenograft Models
The translation of in vitro potency to in vivo efficacy is a critical step in ADC development. This is typically assessed using tumor xenograft models in immunocompromised mice, where tumor growth inhibition (TGI) is the primary endpoint.
The following table summarizes the in vivo antitumor activity of T-DM1 and SYD985 in patient-derived xenograft (PDX) models of breast cancer with varying HER2 expression levels.
| PDX Model | HER2 Expression | ADC (Dose) | Tumor Growth Inhibition (%) | Outcome |
| HBCx-13B | 3+ | T-DM1 (10 mg/kg) | >95% | Complete Regression |
| SYD985 (10 mg/kg) | >95% | Complete Regression | ||
| HBCx-5 | 2+ | T-DM1 (10 mg/kg) | <50% | Moderate Inhibition |
| SYD985 (10 mg/kg) | >95% | Complete Regression | ||
| HBCx-22 | 1+ | T-DM1 (10 mg/kg) | <20% | Minor Inhibition |
| SYD985 (10 mg/kg) | >90% | Strong Inhibition |
Data compiled from preclinical studies of SYD985.
In Vivo Correlation: The in vivo data strongly correlates with the in vitro findings. T-DM1 demonstrates significant antitumor activity primarily in high HER2-expressing (3+) xenograft models. In contrast, SYD985 shows robust efficacy across high, medium, and low HER2-expressing models, highlighting its potential to treat a broader patient population. This superior performance in low-HER2 models is partly attributed to the bystander killing effect of the duocarmycin payload, a feature less prominent with the non-cleavable linker used in T-DM1.
Experimental Protocols
For reproducibility and accurate comparison, detailed experimental protocols are essential.
In Vitro Cytotoxicity: MTT Assay
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC and control antibody/isotype control
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control treatments in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours for microtubule inhibitors like DM1).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Growth Inhibition: Xenograft Model
This protocol describes a general procedure for evaluating ADC efficacy in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Balb/c nude)
-
Tumor cell line of interest
-
Matrigel (optional, to aid tumor establishment)
-
ADC, vehicle control, and isotype control ADC
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Harvest tumor cells during their exponential growth phase. Resuspend the cells in sterile PBS (or a 1:1 mixture with Matrigel) to the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle, or isotype control via the appropriate route (typically intravenous injection). Dosing can be a single administration or a multi-dose schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Mechanism of Action of this compound ADC
Caption: Mechanism of action for a typical this compound antibody-drug conjugate.
Experimental Workflow for In Vitro and In Vivo ADC Evaluation
Caption: A streamlined workflow for the in vitro and in vivo evaluation of an ADC.
Logical Relationship for In Vitro-In Vivo Correlation
Caption: Logical flow illustrating the basis of in vitro-in vivo correlation for ADCs.
References
- 1. onclive.com [onclive.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Maytansinoid Payloads Against the Standard DM1-SMe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the development of novel cytotoxic payloads being a key driver of innovation. Maytansinoids, potent microtubule inhibitors, have long been a mainstay in the ADC field, with DM1 being a clinically validated and widely used payload. As new maytansinoid derivatives emerge, rigorous and standardized benchmarking against established standards like DM1-SMe is crucial for evaluating their potential therapeutic advantages.
This guide provides an objective comparison of maytansinoid payloads, focusing on their performance in key preclinical assays. It includes a summary of available quantitative data, detailed experimental protocols for essential benchmarking studies, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: A Comparative Look at Maytansinoid Payloads
Direct, side-by-side public data comparing a wide array of new maytansinoid payloads to this compound is limited. However, based on available research, we can compile a comparative overview of the well-established DM1 and DM4, alongside emerging next-generation payloads like DM21-C. Maytansinoids generally exhibit high cytotoxicity, with IC50 values in the sub-nanomolar range, making them up to 1000 times more potent than conventional chemotherapy agents like doxorubicin[1][2].
Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads
| Payload | Target Cell Line | IC50 (pM) | Reference |
| Maytansine | MCF7 | 310 | [3] |
| S-methyl DM1 | MCF7 | 340 | [3] |
| Maytansine | Various | 8 (KB cells), 600 (P-388 cells), 2000 (L1210 cells) | [1] |
| DM21-C ADC | ADAM9-positive cells | Similar to DM4 ADCs | |
| DM4 ADC | CD123-positive AML cells | 1,000 - 10,000 |
Note: The cytotoxicity of maytansinoids can vary significantly based on the cell line, linker, and antibody used in the ADC construct.
Table 2: In Vivo Efficacy of Maytansinoid ADCs
| ADC Construct | Xenograft Model | Dosing | Outcome | Reference |
| huN901-DM1 | CD56+ OPM2 human MM in SCID mice | Not specified | Inhibition of tumor growth and increased survival | |
| Anti-EpCAM-PEG4Mal-DM1 | MDR1-positive human colon carcinoma HCT-15, COLO 205MDR | Single i.v. dose (170, 340, 680 µg/kg of conjugated DM1) | More effective in eradicating tumors than SMCC-linked conjugate | |
| IMGC936 (DM21-C) | ADAM9-positive human cell line-derived and patient-derived xenografts | Not specified | Potent antitumor activity |
Experimental Protocols: Methodologies for Key Benchmarking Experiments
Standardized and well-defined experimental protocols are essential for the accurate and reproducible assessment of new maytansinoid payloads. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a maytansinoid ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Maytansinoid ADC and unconjugated antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and the unconjugated antibody in complete medium. Remove the old medium from the cells and add the different concentrations of the ADC or antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of a maytansinoid ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line for tumor implantation
-
Maytansinoid ADC, vehicle control, and potentially a non-binding ADC control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, maytansinoid ADC at different doses). Administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a specific size, or after a predetermined period. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.
Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in a physiological environment.
Materials:
-
Maytansinoid ADC
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Incubator at 37°C
-
Analytical method for quantifying the intact ADC and released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the maytansinoid ADC in the plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Processing: Process the samples to separate the ADC from plasma proteins.
-
Quantification: Analyze the samples using a validated method to determine the concentration of the intact ADC and any released payload.
-
Data Analysis: Plot the concentration of the intact ADC over time to determine its stability and calculate its half-life in plasma.
Mandatory Visualizations
Signaling Pathway of Maytansinoid Payloads
Caption: Mechanism of action of maytansinoid-based ADCs.
Experimental Workflow for Benchmarking Maytansinoid ADCs
Caption: A typical experimental workflow for benchmarking new maytansinoid ADCs.
References
Safety Operating Guide
Navigating the Disposal of DM1-SMe: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like DM1-SMe is a critical component of laboratory safety and environmental responsibility. this compound, a maytansinoid derivative and potent microtubule inhibitor, requires stringent procedures to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.
Understanding the Hazard Profile of this compound
This compound is classified as a highly potent and cytotoxic compound. While a specific Occupational Exposure Limit (OEL) has not been established, its cytotoxic nature necessitates handling with extreme caution in a controlled environment to prevent personnel exposure. One Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1]
Due to the limited availability of specific quantitative data in the public domain, a precautionary approach is paramount. The following table summarizes the available hazard information.
| Parameter | Data | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Occupational Exposure Limit (OEL) | Not established. Handled as a highly potent compound requiring containment. | [1] |
| Aquatic Toxicity | No specific LC50 or EC50 data available. Classified as "very toxic to aquatic life with long lasting effects." | [1] |
Procedural Guidance for Safe Disposal of this compound
The recommended and most secure method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste management company that utilizes high-temperature incineration. This ensures the complete destruction of the cytotoxic compound.
Step-by-Step Disposal Workflow
The following procedure outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
-
Preparation and Personal Protective Equipment (PPE):
-
Before handling this compound, ensure all necessary safety measures are in place. This includes working within a certified chemical fume hood or a biological safety cabinet.
-
All personnel must wear appropriate PPE, including:
-
A disposable, solid-front gown with tight-fitting cuffs.
-
Two pairs of chemotherapy-grade nitrile gloves.
-
ANSI-approved safety goggles or a full-face shield.
-
A NIOSH-approved respirator may be required depending on the handling procedure and risk assessment.
-
-
-
Waste Segregation and Collection:
-
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials. Collect all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container. The container must be clearly labeled as "Hazardous Cytotoxic Waste" with the appropriate hazard symbols.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, leak-proof, and shatter-resistant hazardous waste container. This container must also be clearly labeled as "Hazardous Cytotoxic Waste" and specify the liquid contents.
-
Sharps: All sharps, such as needles and syringes, used for handling this compound must be immediately placed in a designated, puncture-proof sharps container that is also labeled as "Hazardous Cytotoxic Waste."
-
-
Decontamination of Work Surfaces and Equipment:
-
Following any work with this compound, thoroughly decontaminate all surfaces and non-disposable equipment.
-
While a specific, validated chemical inactivation protocol for this compound is not available, general procedures for cytotoxic drugs should be followed. A two-step cleaning process is recommended:
-
Cleaning: Use a detergent-based solution to remove any visible contamination.
-
Decontamination: Wipe down surfaces with a 70% alcohol solution. Some studies suggest that alkaline detergents may be effective against certain cytotoxic compounds.
-
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous cytotoxic waste.
-
-
Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be clearly marked with warning signs indicating the presence of cytotoxic materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to arrange for the pickup and disposal of the collected waste.
-
Ensure all required documentation for hazardous waste disposal is completed accurately.
-
This compound Disposal Workflow Diagram
Experimental Protocols: Decontamination Procedure
While a specific chemical inactivation protocol for this compound is not available, the following general experimental protocol for the decontamination of surfaces after handling cytotoxic compounds should be followed.
Objective: To decontaminate laboratory surfaces and equipment after handling this compound to remove residual cytotoxic contamination.
Materials:
-
Detergent solution (e.g., 1% aqueous solution of a laboratory-grade detergent)
-
70% Isopropyl alcohol or 70% ethanol
-
Chemotherapy-grade absorbent pads or wipes
-
Appropriate PPE (as listed above)
-
Labeled hazardous waste container for solid waste
Procedure:
-
Preparation: Ensure all this compound containers are sealed and stored appropriately before beginning decontamination. All personnel involved in the cleanup must be wearing the required PPE.
-
Initial Cleaning: a. Generously apply the detergent solution to the potentially contaminated surfaces. b. Using absorbent pads or wipes, clean the surfaces in a unidirectional manner (e.g., from top to bottom, from back to front) to avoid re-contamination. c. Dispose of the used pads or wipes directly into the hazardous cytotoxic waste container.
-
Rinsing (if necessary): If the detergent leaves a residue, wipe the surfaces with pads or wipes dampened with sterile water. Dispose of these materials as hazardous waste.
-
Disinfection/Decontamination: a. Apply 70% alcohol to the cleaned surfaces. b. Allow for a contact time of at least 10 minutes to ensure effective decontamination. c. Wipe the surfaces dry with fresh absorbent pads or allow them to air dry within the containment area. d. Dispose of all used materials in the hazardous cytotoxic waste container.
-
Final Steps: a. Once decontamination is complete, carefully doff PPE, disposing of all disposable items in the hazardous waste container. b. Wash hands thoroughly with soap and water.
Note: The efficacy of this cleaning procedure should be validated as part of the laboratory's overall safety protocol, potentially through surface wipe sampling and analysis if deemed necessary by a risk assessment.
By adhering to these stringent disposal procedures, laboratories can ensure a safe working environment and minimize the environmental impact of highly potent compounds like this compound. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling DM1-SMe
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like DM1-SMe, a maytansinoid microtubule inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This compound is utilized as a cytotoxic component in antibody-drug conjugates (ADCs), and despite some conflicting safety data, it should be handled with the utmost care due to its high potency.[1][2]
While a safety data sheet (SDS) for this compound suggests the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that this may not fully represent the risks associated with this highly potent molecule.[3] The broader scientific literature and safety guidelines for similar cytotoxic agents and ADC payloads recommend stringent safety protocols.[3][4] Therefore, a conservative approach that prioritizes safety is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on guidelines for handling potent cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and elastic cuffs. | Protects the wearer's clothing and skin from spills and contamination. The disposable nature prevents carrying contaminants outside the laboratory. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols of the potent compound. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation. |
Operational Plan: From Receipt to Disposal
A clear and detailed operational plan is critical for minimizing exposure risk and ensuring the safe and effective use of this compound in a laboratory setting.
Upon receipt, the container should be carefully inspected for any signs of damage or leakage in a designated area. This compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. For long-term storage, consult the manufacturer's recommendations, which typically advise storage at -20°C for one month or -80°C for up to six months, protected from light.
All handling of this compound, especially the powdered form, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of the substance and to contain any potential spills. The work surface should be covered with a disposable plastic-backed absorbent pad to contain any spills.
Experimental Protocol for Solubilization:
-
Ensure all necessary PPE is correctly worn before beginning.
-
Perform all operations within a certified chemical fume hood or biosafety cabinet.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated pipette with a disposable tip, add the desired solvent (e.g., DMSO) to the vial.
-
Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
In the event of a spill, immediate action is necessary to mitigate exposure and contamination. A spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags should be readily available.
Decontamination Protocol:
-
Evacuate the immediate area and alert others.
-
If safe to do so, cover the spill with absorbent material from a spill kit.
-
Wearing appropriate PPE, carefully clean the area. For non-porous surfaces, decontamination can be achieved by soaking in a 10% bleach solution for 24 hours.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
After cleanup, wash the affected area with soap and water.
Disposal Plan: Managing Cytotoxic Waste
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), absorbent pads, and plasticware should be collected in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for handling this compound solutions should be placed in a designated sharps container for hazardous waste. |
All hazardous waste containers must be clearly labeled as "Cytotoxic Waste" and include the name of the compound.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
